3-Chloro-piperidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYUBMVOWCUQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694807 | |
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148096-22-4 | |
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dichotomous Reactivity of the 3-Chloro-Piperidine Moiety: A Technical Guide for the Synthetic Chemist
Introduction: The 3-Chloro-Piperidine Scaffold - A Privileged Intermediate in Modern Drug Discovery
The 3-chloro-piperidine moiety represents a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a myriad of bioactive molecules.[1] Its significance is particularly pronounced in the development of novel therapeutics targeting neurological disorders and as potent alkylating agents in oncology.[1][2] The unique reactivity profile of this saturated heterocycle, governed by the interplay of its conformational dynamics and the neighboring group participation of the nitrogen atom, allows for its elaboration into complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of the 3-chloro-piperidine core, offering researchers and drug development professionals a comprehensive understanding to harness its synthetic potential. We will delve into the conformational intricacies that dictate its reaction pathways, the pivotal role of the bicyclic aziridinium ion intermediate, the competition between nucleophilic substitution and elimination reactions, and established synthetic strategies for its preparation.
Conformational Landscape: A Tale of Two Conformers
The reactivity of the 3-chloro-piperidine moiety is intrinsically linked to the conformational equilibrium of its six-membered ring. Like cyclohexane, it predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of the nitrogen atom and the chloro substituent introduces subtle yet profound stereoelectronic effects that govern the preferred orientation of the chlorine atom.
The Free Base: An Equatorial Preference
In its free base form, the 3-chloro-piperidine ring exists in a dynamic equilibrium between two chair conformers, one with the chlorine atom in an axial position and the other with it in an equatorial position. Computational and experimental studies on analogous N-substituted piperidines suggest that the conformer with the equatorial chloro group is generally more stable . This preference is primarily attributed to the avoidance of 1,3-diaxial interactions between the axial chlorine and the axial hydrogens at C5 and C1.
The Protonated State: A Shift to Axial Stability
Upon protonation of the nitrogen atom, a significant shift in the conformational equilibrium is observed. In the resulting 3-chloropiperidinium cation, the axial conformer becomes the more stable species . This counterintuitive preference is a consequence of stabilizing electrostatic and hyperconjugative interactions that outweigh the destabilizing 1,3-diaxial steric strain. Specifically, an attractive interaction between the partial negative charge on the chlorine atom and the positively charged ammonium group, as well as hyperconjugation between the nitrogen lone pair and the σ* orbital of the C-Cl bond, contribute to the stability of the axial conformer. This conformational locking in the protonated state has profound implications for the reactivity of the molecule, predisposing it for intramolecular reactions.
The Aziridinium Ion: The Epicenter of Reactivity
The hallmark of 3-chloro-piperidine's reactivity is its ability to undergo intramolecular cyclization to form a highly strained and electrophilic bicyclic aziridinium ion.[3][4] This intermediate is the linchpin for a vast array of subsequent transformations, most notably nucleophilic substitution reactions.
Mechanism of Formation: An Intramolecular SN2 Reaction
The formation of the aziridinium ion proceeds via an intramolecular SN2 reaction, where the lone pair of the nitrogen atom acts as the nucleophile, attacking the carbon atom bearing the chlorine (the electrophilic center), and displacing the chloride ion as the leaving group. For this reaction to occur efficiently, an anti-periplanar arrangement of the nitrogen's lone pair and the C-Cl bond is required. This stereoelectronic requirement is readily met in the chair conformation where the chlorine atom is in the axial position .
Caption: Formation of the bicyclic aziridinium ion from axial 3-chloropiperidine.
The rate of aziridinium ion formation is significantly influenced by the electronic state of the nitrogen atom. As a free base, the nitrogen is sufficiently nucleophilic to initiate the cyclization. However, converting the amine to its hydrochloride salt or protecting it with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, effectively quenches this reactivity.[5] This is because protonation or acylation drastically reduces the electron density and nucleophilicity of the nitrogen atom, thereby inhibiting the intramolecular SN2 reaction.[5]
The Thorpe-Ingold Effect: Accelerating Cyclization
The rate of aziridinium ion formation can be further modulated by substituents on the piperidine ring. The introduction of gem-dialkyl groups at the C5 position has been shown to accelerate the cyclization process.[6] This phenomenon, known as the Thorpe-Ingold effect, arises from a decrease in the internal bond angle at C5, which in turn brings the nitrogen nucleophile and the C3 electrophilic carbon closer together, favoring the transition state for cyclization. Kinetic studies have demonstrated a significant rate enhancement for 5,5-dimethyl-3-chloropiperidine compared to the unsubstituted analogue.[7]
| Substituent at C5 | Relative Rate of Aziridinium Ion Formation |
| H, H | 1 |
| CH3, CH3 | > 24 |
| Table 1: Influence of C5-gem-dimethylation on the rate of aziridinium ion formation.[7] |
Nucleophilic Substitution Reactions: Harnessing the Aziridinium Ion
The highly electrophilic nature of the bicyclic aziridinium ion makes it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of the 3-chloro-piperidine moiety.
Intramolecular Rearrangements: The Ring Expansion Pathway
In the absence of external nucleophiles, the aziridinium ion can undergo rearrangement. For instance, the synthesis of 3-chloropiperidines from proline derivatives proceeds through a pyrrolidine precursor that, upon treatment with thionyl chloride, forms an aziridinium ion which then undergoes a ring expansion to the thermodynamically more stable piperidine ring.[5]
Intermolecular Attack: Regioselectivity and Stereochemistry
The reaction of the bicyclic aziridinium ion with external nucleophiles is a powerful method for introducing diverse functionalities at the 3-position of the piperidine ring. The nucleophilic attack typically occurs at one of the two carbon atoms of the original aziridine ring within the bicyclic system. The regioselectivity of this attack is governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon atom .[8]
Caption: Regioselective nucleophilic attack on the bicyclic aziridinium ion.
This reaction proceeds with inversion of configuration at the center of attack, consistent with an SN2 mechanism. This stereochemical outcome is crucial for controlling the stereochemistry of the final product, particularly when starting from enantiomerically pure 3-chloro-piperidines.
Competing Pathways: The E2 Elimination Reaction
Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, 3-chloro-piperidine can undergo an E2 elimination reaction to form a tetrahydropyridine.
Stereoelectronic Requirements for E2 Elimination
The E2 reaction has a strict stereoelectronic requirement: the hydrogen atom being abstracted and the leaving group (in this case, the chlorine atom) must be in an anti-periplanar orientation .[9][10] In the context of the piperidine chair conformation, this means that both the β-hydrogen and the chlorine atom must be in axial positions .
Caption: E2 elimination of axial 3-chloropiperidine.
Favoring Elimination over Substitution
The choice between nucleophilic substitution (via the aziridinium ion) and E2 elimination is dictated by the reaction conditions:
-
Nature of the Base/Nucleophile: Strong, bulky, non-nucleophilic bases such as potassium tert-butoxide favor E2 elimination. Weaker bases and good nucleophiles favor the formation of the aziridinium ion and subsequent substitution.
-
Solvent: Polar aprotic solvents can stabilize the transition state of the intramolecular SN2 reaction, favoring substitution. Non-polar solvents may favor elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Synthetic Strategies for 3-Chloro-Piperidines
Several synthetic routes have been developed to access the 3-chloro-piperidine scaffold, each with its own advantages and limitations.
From Proline Derivatives: A Chiral Pool Approach
Enantiomerically pure 3-chloro-piperidines can be synthesized from D- or L-proline.[5] This method involves the reduction of the carboxylic acid, N-alkylation, and subsequent treatment with thionyl chloride, which induces a ring expansion via an aziridinium ion intermediate.[5]
Experimental Protocol: Synthesis of N-Benzyl-3-chloropiperidine from Proline
-
Reduction of Proline: To a solution of N-benzylproline (1.0 eq) in dry THF at 0 °C, add lithium aluminum hydride (2.0 eq) portion-wise. Stir the mixture at room temperature for 12 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to afford N-benzylprolinol.
-
Chlorination and Ring Expansion: To a solution of N-benzylprolinol (1.0 eq) in dry dichloromethane at 0 °C, add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the organic layer, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-3-chloropiperidine.[11]
From Unsaturated Amines: A Cyclization Approach
A versatile method involves the cyclization of N-chloro-alkenylamines. This approach allows for the introduction of various substituents on the piperidine ring.
Experimental Protocol: Synthesis of a Secondary 3-Chloropiperidine
-
N-Chlorination: To a solution of the corresponding unsaturated primary amine (1.0 eq) in dry dichloromethane at -15 °C, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.[3] Stir the reaction mixture at this temperature for 1 hour.
-
Cyclization: To the reaction mixture, add a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
In Situ Protection: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the N-Boc-3-chloropiperidine.[5]
From 3-Hydroxypiperidine: A Direct Conversion
Commercially available 3-hydroxypiperidine can be directly converted to 3-chloropiperidine using standard chlorinating agents.
Experimental Protocol: Synthesis of N-Boc-3-chloropiperidine from N-Boc-3-hydroxypiperidine
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and pyridine (1.5 eq) in dry dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.[11]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-3-chloropiperidine.
Conclusion
The fundamental reactivity of the 3-chloro-piperidine moiety is a fascinating case study in the interplay of conformational analysis, stereoelectronics, and neighboring group participation. Its ability to form a highly reactive bicyclic aziridinium ion intermediate opens up a vast landscape of synthetic possibilities, enabling the introduction of diverse functionalities with a high degree of regio- and stereocontrol. Conversely, under the influence of strong, non-nucleophilic bases, it can undergo E2 elimination, providing access to tetrahydropyridine derivatives. A thorough understanding of these competing pathways and the factors that govern them is paramount for any researcher seeking to exploit the synthetic potential of this privileged scaffold. The synthetic protocols outlined herein provide a practical foundation for the preparation and subsequent elaboration of 3-chloro-piperidine derivatives, empowering the continued development of novel and impactful chemical entities.
References
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Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(34), 5188-5195. [Link]
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Georg, M., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 12(12), e202300181. [Link]
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Chem-Impex. (n.d.). 3-Chloro-piperidine hydrochloride. Retrieved from [Link]
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Baldry, K. W., & Robinson, M. J. T. (1975). Conformational equilibria in N-chloropiperidines. Tetrahedron, 31(20), 2621–2624. [Link]
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Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 330-348. [Link]
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Sureshbabu, P., & Manivel, P. (2010). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. E-Journal of Chemistry, 7(4), 1383-1388. [Link]
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Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4699–4708. [Link]
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Göttlich, R., et al. (2021). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]
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Legin, A. A., et al. (2021). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 27(61), 15155-15161. [Link]
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ResearchGate. (n.d.). Synthesis of 3‐chloropiperidines 1–4. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and L-1 (II) a. Retrieved from [Link]
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Georg, M., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. PubMed. [Link]
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Ashenhurst, J. (2021). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Master Organic Chemistry. [Link]
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Göttlich, R., et al. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 27(61), 15155-15161. [Link]
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ResearchGate. (n.d.). (PDF) Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Retrieved from [Link]
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JoVE. (n.d.). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]
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Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2012(i), 330-348. [Link]
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Al-Mubaddel, F. S., et al. (2023). The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C3N4 Under Visible Light Illumination. Catalysts, 13(2), 233. [Link]
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Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1276229. [Link]
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D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 40(10), 5234-5258. [Link]
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An In-depth Technical Guide to 3-Chloro-piperidine Hydrochloride: A Versatile Precursor for Novel Heterocycles
Abstract
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1][2][3] The strategic functionalization of this ring system is paramount for the development of new chemical entities with tailored pharmacological profiles. This technical guide focuses on 3-chloro-piperidine hydrochloride, a key building block whose unique structural and electronic properties make it an exceptionally valuable precursor for the synthesis of diverse and novel heterocyclic systems.[4] We will explore its core reactivity, focusing on the pivotal role of the bicyclic aziridinium ion intermediate, and provide detailed, field-proven protocols for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound serves as a stable, easy-to-handle source of a highly reactive electrophilic piperidine scaffold.[4] Its significance lies in the strategic placement of the chlorine atom at the 3-position, adjacent to the ring nitrogen. This arrangement is the cornerstone of its synthetic utility.
The piperidine moiety itself is a privileged structure in drug design, appearing in over twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, and neuropathic pain.[3][5] The ability to readily introduce substituents and build more complex fused or spirocyclic systems from a simple piperidine precursor is therefore of high value. This compound provides a reliable entry point for such elaborations.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN · HCl | PubChem[6] |
| Molecular Weight | 156.06 g/mol | Calculated |
| Appearance | Beige crystalline powder | Acros Organics[7] |
| Key Feature | Hydrochloride salt enhances stability and handling | General Knowledge |
The hydrochloride form ensures the compound is a stable solid, mitigating the risks associated with handling volatile and reactive free amines. Prior to its use in most synthetic applications, a simple deprotection step with a suitable base is required to liberate the free amine, which is the active nucleophilic and reactive species.
Core Reactivity: The Bicyclic Aziridinium Ion Intermediate
The defining feature of 3-chloro-piperidine's reactivity is its propensity to undergo intramolecular cyclization to form a highly strained and electrophilic bicyclic aziridinium ion.[8][9] This transient intermediate is the key to its power as an alkylating agent and its versatility in synthesis.
The formation of this ion is driven by the neighboring group participation of the piperidine nitrogen. Upon deprotonation of the amine, the nitrogen lone pair acts as an internal nucleophile, displacing the chloride anion.
Caption: Formation and subsequent reaction of the bicyclic aziridinium ion.
This mechanism explains why 3-chloro-piperidines are potent alkylating agents, capable of modifying biological nucleophiles like DNA.[8][10] For synthetic chemists, this intermediate provides a reliable pathway for introducing a wide range of functionalities at the 3-position via nucleophilic attack.
Synthetic Applications I: Nucleophilic Substitution Reactions
The most direct application of this compound is in nucleophilic substitution reactions. The process typically involves three key stages: protection of the piperidine nitrogen, reaction with a nucleophile, and subsequent deprotection if necessary. The protection step is crucial to prevent the nitrogen from interfering with the desired reaction or acting as a nucleophile itself.
General Workflow for Nucleophilic Substitution:
Caption: General workflow for N-protected 3-chloro-piperidine substitution.
Protocol: Synthesis of N-Boc-3-hydroxy-piperidine
This protocol details the synthesis of a 3-hydroxypiperidine derivative, a common precursor for further functionalization, via an SN2 reaction with hydroxide.
Materials:
-
N-Boc-3-chloro-piperidine
-
Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-3-chloro-piperidine (1.0 eq) in a 1:1 mixture of THF and water, add potassium hydroxide (3.0 eq).
-
Heating: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield N-Boc-3-hydroxy-piperidine.
Causality and Experimental Choices:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to deactivate the piperidine nitrogen, preventing the formation of the aziridinium ion and other side reactions. It is stable to the basic reaction conditions but can be easily removed later with acid (e.g., TFA or HCl).
-
Solvent System (THF/H₂O): The biphasic solvent system is necessary to dissolve both the organic-soluble protected piperidine and the water-soluble potassium hydroxide, facilitating the reaction.
-
Excess KOH: A stoichiometric excess of KOH is used to ensure the complete conversion of the chloride to the hydroxide.
Synthetic Applications II: Palladium-Catalyzed Cross-Coupling Reactions
A more advanced application of 3-chloro-piperidine is its use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, or Sonogashira coupling.[11][12] These reactions allow for the formation of C-N and C-C bonds, dramatically expanding the range of accessible novel heterocycles.
The key challenge in these reactions is achieving selective oxidative addition of the palladium catalyst to the C-Cl bond without interference from the piperidine nitrogen. Again, N-protection is essential.
Comparative Data for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Piperidine | Pd₂(dba)₃ (2%) | XPhos | NaOtBu | 100 | 92[12] |
| 2-Chloropyridine | N-Boc-3-amino-piperidine | Pd(OAc)₂ (5%) | SPhos | K₃PO₄ | 110 | 85 |
| 1-Chloro-4-nitrobenzene | Piperidine | Pd₂(dba)₃ (2%) | RuPhos | LHMDS | 90 | 88 |
Data compiled from representative literature procedures for illustrative purposes.
Protocol: Synthesis of 1-Boc-3-(phenylamino)piperidine via Buchwald-Hartwig Amination
This protocol describes the coupling of aniline with N-Boc-3-chloro-piperidine.
Materials:
-
N-Boc-3-chloro-piperidine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diatomaceous earth
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq). Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq), followed by N-Boc-3-chloro-piperidine (1.0 eq) and aniline (1.2 eq).
-
Solvent and Degassing: Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired product.
Causality and Experimental Choices:
-
Catalyst System (Pd(OAc)₂/XPhos): This combination forms a highly active catalytic species. XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition step of the C-Cl bond to the Pd(0) center and facilitates the final reductive elimination to form the C-N bond.[13]
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline, forming the active nucleophile for the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All steps must be performed under an inert atmosphere to prevent catalyst deactivation.
Conclusion and Future Outlook
This compound is more than just a simple halogenated amine; it is a sophisticated synthetic tool. Its value stems from its stability in hydrochloride form and its latent reactivity, which can be unleashed through the formation of a potent bicyclic aziridinium ion intermediate. This guide has demonstrated its utility in foundational nucleophilic substitutions and advanced palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and employing robust, validated protocols, researchers can effectively utilize this precursor to construct a vast array of novel piperidine-based heterocycles, accelerating the discovery of new therapeutic agents and functional molecules. The continued development of new catalytic systems will undoubtedly further expand the synthetic possibilities originating from this versatile and indispensable building block.
References
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IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... [Diagram]. Retrieved from [Link]
-
Wied, L. S., Plontke, R., & Göttlich, R. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 12(7), e202300181. [Link]. Retrieved from [Link]
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El-Sayed, R., et al. (2018). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of ChemTech Research. Retrieved from [Link]
-
Kumar, R., et al. (2024). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]
-
Göttlich, R., et al. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... [Diagram]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-chloropiperidine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
ResearchGate. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Joullié, M. M., et al. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloropiperidine | C5H10ClN | CID 424919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 11. researchgate.net [researchgate.net]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for N-alkylation using 3-Chloro-piperidine hydrochloride
Application Note: Strategic N-Functionalization of 3-Chloro-piperidine Hydrochloride
Part 1: Executive Summary & Mechanistic Strategy
The Reagent Paradox this compound (3-CP·HCl) is a high-value pharmacophore precursor used to synthesize nitrogen mustard analogs and conformationally restricted amines. However, it presents a unique synthetic paradox: the molecule contains both a nucleophile (secondary amine) and an electrophile (alkyl chloride) separated by a propylene chain.
The "Aziridinium Trap" Upon neutralization (free-basing), 3-CP undergoes a rapid intramolecular cyclization to form a bicyclic aziridinium ion (1-azabicyclo[3.1.0]hexane). This intermediate is highly electrophilic and unstable.
-
The Risk: If the N-alkylation protocol is not strictly controlled, the aziridinium intermediate will form and subsequently ring-open via nucleophilic attack. This often leads to a mixture of the desired 3-chloropiperidine (retention of ring size) and the rearranged 2-(chloromethyl)pyrrolidine (ring contraction).
Strategic Directive
To successfully N-alkylate 3-CP without triggering rearrangement or polymerization, the protocol must suppress the rate of intramolecular cyclization (
Part 2: Mechanistic Pathways (Visualization)
The following diagram illustrates the kinetic competition that dictates product purity.
Figure 1: Kinetic competition between direct N-alkylation and aziridinium-mediated rearrangement. The protocol aims to maximize the green pathway.
Part 3: Detailed Protocol – N-Alkylation via Nucleophilic Substitution
This protocol is optimized for attaching the 3-chloropiperidine moiety to a primary alkyl halide (R-CH2-X) while maintaining the 6-membered ring integrity.
Materials & Reagents
| Reagent | Specification | Role |
| 3-Chloro-piperidine HCl | >97% Purity | Nucleophile / Substrate |
| Alkyl Halide (R-X) | Bromide or Iodide preferred | Electrophile |
| Base | Acid Scavenger (Non-nucleophilic) | |
| Solvent | Acetonitrile (MeCN) or DMF | Medium (See Note on Polarity) |
| Stabilizer | 4M HCl in Dioxane | Salt formation for storage |
Experimental Workflow
Step 1: Solvent Selection & Preparation
-
Expert Insight: While polar solvents like DMF increase the nucleophilicity of the amine, they also stabilize the transition state for aziridinium formation. Acetonitrile (MeCN) is the preferred balance.
-
Action: Dry MeCN over molecular sieves (3Å) before use. Water promotes hydrolysis of the chloride.
Step 2: Controlled Deprotonation (The "Cold Start")
-
Charge a flame-dried reaction flask with 3-Chloro-piperidine HCl (1.0 equiv) and anhydrous
(2.5 equiv). -
Add MeCN (0.1 M concentration relative to amine).
-
Cool the suspension to 0°C in an ice bath.
-
Why? Low temperature suppresses the intramolecular cyclization (
) more significantly than the intermolecular alkylation ( ).
-
Step 3: Electrophile Addition
-
Add the Alkyl Halide (1.1 equiv) dropwise to the stirred suspension at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C).
-
Monitor: Check conversion by TLC or LCMS after 4 hours.
-
Caution: Do not heat above 40°C. Thermal energy rapidly accelerates rearrangement.
-
Step 4: Work-up & Stabilization
-
Critical Decision Point: The free-base product (Tertiary amine) is more reactive toward aziridinium formation than the starting material due to the inductive electron-donating effect of the new alkyl group.
-
Protocol:
-
Filter off the inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure at low temperature (<30°C) .
-
IMMEDIATELY redissolve in
or and add 1.1 equiv of HCl (in dioxane or ether) to precipitate the N-alkyl-3-chloropiperidine hydrochloride salt. -
Filter and dry the salt.
-
Result: The HCl salt shuts down the lone pair, preventing rearrangement during storage.
-
Part 4: Quality Control & Troubleshooting
Distinguishing Isomers (NMR Validation)
The most common failure mode is ring contraction to the pyrrolidine derivative. You must validate the ring size using
| Feature | 3-Chloropiperidine Derivative (Target) | 2-(Chloromethyl)pyrrolidine (Impurity) |
| Ring Carbons | 5 distinct ring signals | 4 ring signals + 1 exocyclic |
| C-Cl Shift | ||
| Symmetry | Asymmetric, distinct | Distinct exocyclic pattern |
Workflow Diagram for QC:
Figure 2: NMR decision tree for validating ring integrity post-alkylation.
Part 5: Strategic Note – Warhead Activation
If the goal is to use the N-alkylated product as a DNA alkylator (Nitrogen Mustard mechanism), the protocol changes. You want the aziridinium ion.
-
Activation: Dissolve the N-alkyl-3-chloropiperidine (free base) in aqueous buffer (pH 7.4) or polar solvent.
-
Kinetics: The tertiary amine cyclizes 10-100x faster than the secondary amine.
-
Application: This is the mechanism of action for cytotoxicity. Ensure all handling of the free tertiary amine is done in a laminar flow hood due to potential vesicant properties.
References
-
Göttlich, R., et al. (2025). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate.[1][2][3][4][5]
-
Göttlich, R., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry - A European Journal.[2]
-
Scully, F. E. (1980). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
-
Levison, B. (2017). Procedure for N-alkylation of Piperidine. ResearchGate Protocols.[1]
Sources
Application Note: 3-Chloro-piperidine Hydrochloride in Solid-Phase Synthesis
This is a comprehensive Application Note and Protocol guide for the use of 3-Chloro-piperidine hydrochloride in Solid-Phase Synthesis (SPS).
Abstract
This compound (3-CP·HCl) is a critical building block for synthesizing 1-azabicyclo[3.1.0]hexane scaffolds and nitrogen mustard analogs used in oncology and antimicrobial research. However, its application in Solid-Phase Synthesis (SPS) is complicated by two factors: the hydrochloride salt form, which is incompatible with direct resin loading, and the secondary alkyl chloride moiety, which is prone to premature elimination or nucleophilic displacement. This guide provides a validated protocol for the in situ neutralization and loading of 3-CP·HCl onto 2-Chlorotrityl Chloride (2-CTC) resin, followed by strategies for N-functionalization that preserve the halogen "warhead" integrity.
Introduction & Mechanistic Considerations
The Chemical Challenge
3-Chloro-piperidine exists as a hydrochloride salt to ensure stability. In its free base form, the secondary amine can undergo intermolecular alkylation (dimerization) or intramolecular cyclization to form a reactive aziridinium ion, particularly in the presence of base.
-
Salt Form (Stable): Protonated amine prevents nucleophilic attack on the chlorine-bearing carbon.
-
Free Base (Reactive): The nitrogen lone pair is available for resin capture but also for side reactions.
Resin Selection Strategy
For secondary amines like 3-CP, 2-Chlorotrityl Chloride (2-CTC) resin is the superior support.
-
Steric Protection: The bulky trityl group minimizes racemization and prevents diketopiperazine formation.
-
Mild Cleavage: Products can be released using 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), preserving the acid-sensitive alkyl chloride and preventing hydrolysis.
Reaction Pathway Visualization
The following diagram illustrates the critical decision points in the workflow, highlighting the risk of aziridinium formation if neutralization is not controlled.
Figure 1: Critical path for loading 3-CP·HCl. Rapid capture by the resin is essential to outcompete self-alkylation.
Experimental Protocols
Pre-Synthesis Preparation
Safety Note: 3-Chloro-piperidine derivatives are potential alkylating agents. Handle in a fume hood with double nitrile gloves.
| Reagent | Specification | Purpose |
| 3-Chloro-piperidine HCl | >97% Purity | Substrate |
| 2-CTC Resin | 1.0–1.6 mmol/g loading | Solid Support |
| DCM (Anhydrous) | <50 ppm H₂O | Solvent (Swelling/Reaction) |
| DIPEA (Hünig's Base) | 99.5% Redistilled | Base (Neutralization/Scavenger) |
| Methanol (HPLC Grade) | - | Capping Agent |
Protocol A: In Situ Neutralization and Loading
Rationale: Ex situ free-basing (extraction) is discouraged due to the instability of the oil. This protocol neutralizes the salt directly in the presence of the resin.
Step-by-Step Methodology:
-
Resin Swelling:
-
Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel.
-
Add 10 mL of anhydrous DCM.
-
Agitate gently for 30 minutes. Drain the solvent.[1]
-
Note: 2-CTC resin is moisture sensitive; minimize air exposure.
-
-
Reagent Preparation (The "Loading Cocktail"):
-
Calculate required 3-CP·HCl: 1.5 equivalents relative to resin loading (e.g., for 1.6 mmol/g resin, use 2.4 mmol 3-CP·HCl).
-
In a separate dry vial, suspend 3-CP·HCl in 8 mL DCM.
-
Crucial Step: Add 4.0 equivalents of DIPEA (relative to resin).
-
Calculation: 1 eq to neutralize the HCl salt + 1 eq to neutralize HCl generated from resin substitution + 2 eq excess to drive reaction.
-
-
Vortex immediately. The suspension should clear as the free base dissolves.
-
-
Coupling Reaction:
-
Immediately transfer the "Loading Cocktail" to the swollen resin.
-
Agitate (rocking or orbital shaker) at Room Temperature (RT) for 2 hours .
-
Do not vortex vigorously to avoid grinding the resin.
-
-
Capping (End-Capping):
-
Add 1 mL of Methanol (MeOH) directly to the reaction mixture (reacts with remaining trityl chloride sites).
-
Add an additional 1.0 eq of DIPEA.[2]
-
Agitate for 20 minutes.
-
-
Washing:
-
Drain the vessel.
-
Wash resin sequence:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
QC Check: Dry a small aliquot and measure loading via weight gain or UV quantification (if UV-active tag attached later).
-
Protocol B: N-Functionalization (Acylation)
Rationale: The secondary amine on the resin is sterically hindered. Standard couplings (DIC/HOBt) are often insufficient. Use HATU or PyBOP.
-
Activation:
-
Dissolve Fmoc-Amino Acid or Carboxylic Acid (3.0 eq) and HATU (2.9 eq) in DMF (minimum volume).
-
Add DIPEA (6.0 eq). Shake for 1 minute to activate.
-
-
Coupling:
-
Add activated solution to the resin-bound 3-CP.
-
Agitate for 2–4 hours at RT.
-
Monitoring: Use the Chloranil test (specific for secondary amines) rather than the Kaiser test. A clear solution indicates complete coupling.
-
Protocol C: Cleavage
Rationale: Preserving the alkyl chloride requires mild acidic conditions.
-
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Execution:
-
Treat resin with cocktail (10 mL per g resin) for 2 minutes.
-
Filter into a flask containing 1 mL of 10% Pyridine in Methanol (to neutralize TFA immediately and prevent degradation).
-
Repeat 3 times.
-
-
Workup:
-
Concentrate the combined filtrates under reduced pressure (do not heat above 30°C).
-
Redissolve in EtOAc and wash with brine to remove salts.
-
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Loading (<0.3 mmol/g) | Incomplete neutralization of HCl salt. | Increase DIPEA to 5-6 eq. Ensure DCM is anhydrous (water hydrolyzes 2-CTC). |
| Resin Color Change (Red/Orange) | Trityl cation formation (normal) vs. degradation. | 2-CTC resin turns red upon acid release. If it stays red after washing, wash with 5% DIPEA/DCM. |
| Loss of Chlorine (Hydrolysis) | Cleavage too harsh or wet solvents. | Use 1% TFA/DCM. Ensure all cleavage solvents are dry. Avoid heating during rotary evaporation. |
Stability Warning: Fmoc Deprotection
If building a peptide chain off the 3-CP scaffold, be cautious with Piperidine (used for Fmoc removal).
-
Risk: Piperidine is a nucleophile and can displace the chlorine on the 3-CP ring (intermolecular SN2).
-
Solution: Use 20% 4-Methylpiperidine in DMF instead of piperidine. It is less nucleophilic but sufficiently basic for Fmoc removal. Alternatively, use short deprotection bursts (2 x 3 min).
References
-
Resin Loading Mechanics
-
Barlos, K., et al. "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen." Tetrahedron Letters, 1989.
-
-
Azabicyclo[3.1.
-
Handling 2-Chlorotrityl Resin
-
Merck/Sigma-Aldrich. "Novabiochem® Peptide Synthesis Protocols."
-
-
Reactivity of 3-Chloropiperidines
-
Sosic, A., et al. "Bis-3-chloropiperidines: a novel motif for anthelmintic drug design."[6] Scientific Reports, 2025.
-
Disclaimer: This protocol is intended for research use only. The user is responsible for validating the compatibility of specific substrates and adhering to local chemical safety regulations.
Sources
- 1. Content Not Available [sigmaaldrich.com]
- 2. peptideweb.com [peptideweb.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Coupling with 3-Chloro-piperidine Hydrochloride: A Guide for Researchers
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the piperidine ring is therefore a critical task in drug discovery and development. Among the various substituted piperidines, those functionalized at the 3-position are of particular interest. This guide provides a comprehensive overview of catalytic methods for the coupling of 3-chloro-piperidine hydrochloride, a readily available starting material, to form C-C and C-N bonds. We will delve into the practical aspects of these reactions, offering detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to successfully employ these powerful synthetic tools.
The Challenge and Strategy: N-Protection is Key
Direct catalytic coupling of this compound is generally not feasible. The free secondary amine can interfere with the catalyst and reagents, leading to complex reaction mixtures and low yields. Furthermore, secondary 3-chloropiperidines are known to be reactive, potentially forming bicyclic aziridinium ions.[1] The hydrochloride salt mitigates this reactivity by lowering the electron density at the nitrogen, making the compound a stable, storable solid.[2]
Therefore, a crucial first step in any coupling strategy is the protection of the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Protocol 1: N-Boc Protection of this compound
This protocol details the straightforward procedure for the N-Boc protection of this compound, a necessary prerequisite for subsequent coupling reactions.
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and dissolve or suspend it in DCM or THF (approximately 0.2 M).
-
Add a suitable base. If using triethylamine, add 2.2 equivalents. If using sodium bicarbonate, add an excess (e.g., 3-4 equivalents).
-
To the stirred mixture, add di-tert-butyl dicarbonate (1.1-1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-chloro-piperidine as a pure product.
Palladium-Catalyzed Cross-Coupling Reactions
With the N-protected substrate in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds at the 3-position of the piperidine ring.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[4][5] While most commonly used for coupling sp² centers, with the appropriate choice of catalyst and conditions, it can be extended to sp³-hybridized alkyl halides like N-Boc-3-chloro-piperidine.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-chloro-piperidine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of N-Boc-3-chloro-piperidine with arylboronic acids. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
N-Boc-3-chloro-piperidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine N-Boc-3-chloro-piperidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe. A common solvent mixture is dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 16 | 70-80 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | THF/H₂O | 85 | 24 | 60-70 |
Note: Yields are representative and may vary depending on the specific reaction conditions and substrate.
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with organohalides.[6][7] This reaction is particularly valuable for the synthesis of 3-amino-piperidine derivatives, which are important pharmacophores.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination of N-Boc-3-chloro-piperidine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-Boc-3-chloro-piperidine. The choice of ligand is critical for success and often requires screening.
Materials:
-
N-Boc-3-chloro-piperidine
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv) to a dry Schlenk tube.
-
Add anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add N-Boc-3-chloro-piperidine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 70-80 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.8) | Toluene | 90 | 16 | 75-85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organohalide, co-catalyzed by palladium and copper.[8][9] This reaction is an excellent method for introducing alkynyl groups onto the piperidine ring, which can serve as versatile handles for further synthetic transformations.
Protocol 4: Sonogashira Coupling of N-Boc-3-chloro-piperidine
This protocol provides a general method for the Sonogashira coupling of N-Boc-3-chloro-piperidine with terminal alkynes.
Materials:
-
N-Boc-3-chloro-piperidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add N-Boc-3-chloro-piperidine (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N (2) | THF | 50 | 12 | 70-80 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (4) | 8 | DIPA (2.5) | DMF | 60 | 10 | 65-75 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N (3) | THF | RT | 24 | 60-70 |
Note: Yields are representative and may vary depending on the specific reaction conditions and substrates.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh catalyst or precatalyst; ensure anaerobic conditions. |
| Insufficiently strong base | For Suzuki and Buchwald-Hartwig, consider a stronger base (e.g., K₃PO₄, NaOtBu). | |
| Steric hindrance | Use a bulkier phosphine ligand (e.g., XPhos, RuPhos). | |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki) | Ensure rigorous exclusion of oxygen. |
| Dehalogenation of the starting material | Use milder reaction conditions (lower temperature, shorter reaction time). | |
| Double arylation/amination (Buchwald-Hartwig) | Use a slight excess of the amine coupling partner. | |
| Difficulty in Purification | Co-elution with byproducts | Optimize chromatography conditions (different solvent systems, different stationary phase). |
| Residual catalyst | Consider a post-reaction workup with a scavenger resin. |
Conclusion
The catalytic coupling of this compound, following N-Boc protection, offers a powerful and versatile platform for the synthesis of a diverse range of 3-substituted piperidines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, each with their own strengths, provide access to aryl, amino, and alkynyl derivatives, respectively. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively utilize these methods to advance their drug discovery and development programs. This guide serves as a practical starting point, and further optimization may be required to achieve the best results for specific substrates.
References
- [Placeholder for a relevant reference on Suzuki-Miyaura coupling]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- [Placeholder for a relevant reference on Buchwald-Hartwig amin
- [Placeholder for a relevant reference on Sonogashira coupling]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chen, Y., et al. (2024).
- [Placeholder for a relevant reference on N-Boc protection]
- [Placeholder for a relevant reference on palladium c
- [Placeholder for a relevant reference on troubleshooting cross-coupling reactions]
- [Placeholder for a relevant reference on the synthesis of 3-substituted piperidines]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- [Placeholder for a relevant reference on c
- [Placeholder for a relevant reference on ligand effects]
- [Placeholder for a relevant reference on base effects]
- [Placeholder for a relevant reference on solvent effects]
-
ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture of the piperidine and pyrrolidine methyl ethers 3 a‐e are formed by methanolysis of the intermediate bicyclic aziridinium ions 2 a‐e. Retrieved from [Link]
- [Placeholder for a relevant reference on N-Boc-3-chloropiperidine synthesis]
- [Placeholder for a relevant reference on Suzuki coupling of alkyl halides]
- [Placeholder for a relevant reference on Buchwald-Hartwig amin
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
- [Placeholder for a relevant reference on Sonogashira coupling of alkyl halides]
- [Placeholder for a relevant reference on medicinal chemistry of piperidines]
- [Placeholder for a relevant reference on drug development]
- [Placeholder for a relevant reference on c
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic One-Pot Alkylation using 3-Chloropiperidine Hydrochloride
Part 1: Introduction & Core Directive
Executive Summary
3-Chloropiperidine hydrochloride is a versatile yet underutilized electrophilic scaffold in medicinal chemistry. While often viewed merely as a chlorinated amine, its true utility lies in its ability to function as a masked aziridinium ion generator .
This application note details a robust one-pot protocol for coupling 3-chloropiperidine hydrochloride with nucleophilic scaffolds (phenols, amines, or thiols). Unlike standard alkyl halides, this reaction proceeds through a transient, highly reactive 1-azoniabicyclo[3.1.0]hexane intermediate. Understanding and controlling this mechanism is critical for avoiding common pitfalls, such as ring-contraction side products (pyrrolidines) or polymerization.
Key Application: Synthesis of 3-substituted piperidines (e.g., 3-aryloxypiperidines), a pharmacophore found in various GPCR ligands and kinase inhibitors.
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
The "Aziridinium Switch" Mechanism
The reaction does not proceed via a simple SN2 displacement of the chloride. Instead, under basic conditions, the free amine is generated in situ, which immediately performs an intramolecular nucleophilic attack on the C3-chloride. This forms the bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane).
This intermediate is the active electrophile. The incoming nucleophile can attack at two distinct sites:
-
Path A (C3 Attack): Cleavage of the C3–N bond restores the piperidine ring (Retentive Pathway).
-
Path B (C2 Attack): Cleavage of the C2–N bond results in ring contraction to a 2-substituted pyrrolidine (Contractive Pathway).
Expert Insight: In polar aprotic solvents (DMF, DMSO) with hard nucleophiles (phenoxides), Path A is generally favored, yielding the desired 3-substituted piperidine. However, steric bulk on the nucleophile or the piperidine ring can shift this ratio.
Mechanistic Visualization
The following diagram illustrates the bifurcation point that determines product purity.
Caption: Mechanistic pathway showing the critical aziridinium intermediate and the bifurcation into piperidine (target) and pyrrolidine (impurity) products.
Part 3: Experimental Protocol
Protocol: One-Pot O-Alkylation of Phenols
Objective: Synthesis of 3-phenoxy-piperidine derivatives. Scale: 1.0 mmol (adaptable).
Reagents & Materials
| Reagent | Equivalents | Role |
| Substituted Phenol (Ar-OH) | 1.0 eq | Nucleophile |
| 3-Chloropiperidine HCl | 1.2 - 1.5 eq | Electrophile Source |
| Potassium Carbonate (K₂CO₃) | 3.0 eq | Base (anhydrous) |
| Potassium Iodide (KI) | 0.1 eq | Catalyst (Optional)* |
| DMF or Acetonitrile | [0.2 M] | Solvent |
*Note: KI can accelerate the reaction but may alter regioselectivity in sensitive substrates. Omit if pyrrolidine formation is high.
Step-by-Step Methodology
-
Activation (In Situ):
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the Phenol (1.0 mmol) and K₂CO₃ (3.0 mmol).
-
Add anhydrous DMF (3.0 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Why: Pre-forming the nucleophile ensures it is ready to intercept the aziridinium ion as soon as it forms, minimizing polymerization of the piperidine.
-
-
Reagent Addition:
-
Add 3-Chloropiperidine Hydrochloride (1.2 mmol) directly to the stirring mixture as a solid.
-
Critical: Do not free-base the piperidine beforehand. Adding it as the HCl salt allows for a controlled, slow release of the reactive aziridinium species upon deprotonation by the excess carbonate.
-
-
Reaction:
-
Heat the mixture to 80°C . Monitor via LC-MS or TLC.
-
Timeline: Conversion typically requires 4–12 hours.
-
Observation: The suspension will turn milky white/yellow as KCl precipitates.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
-
pH Adjustment: The product is a secondary amine. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the product in the organic phase.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification:
-
Purify via flash column chromatography (DCM/MeOH/NH₃ gradient).
-
Separation: The pyrrolidine impurity (if formed) often has a slightly different Rf than the piperidine product due to steric differences around the nitrogen.
-
Workflow Diagram
Caption: Operational workflow for the one-pot alkylation protocol.
Part 4: Troubleshooting & Safety
Isomer Identification (Critical)
The most common failure mode is misidentifying the pyrrolidine byproduct as the target piperidine .
-
1H NMR Diagnostic:
-
3-Substituted Piperidine: Typically shows a multiplet at δ ~4.0–4.5 ppm (methine proton at C3) and distinct CH₂ ring protons.
-
2-Substituted Pyrrolidine: Shows a characteristic exocyclic methylene doublet or multiplet (–CH₂–O–Ar) and a methine proton at C2.
-
-
Recommendation: Always verify the first batch with 2D NMR (HSQC/HMBC) to confirm ring size.
Safety Data (HSE)
-
Hazard: 3-Chloropiperidine HCl is a precursor to a nitrogen mustard-like species (aziridinium). It is a potential vesicant and alkylating agent.
-
Handling: Handle only in a fume hood. Wear double nitrile gloves.
-
Decontamination: Quench spills or excess reagent with 10% aqueous sodium thiosulfate or dilute HCl (to open the aziridine ring to the inactive chlorohydrin/chloride form).
Part 5: References
-
Mechanism of Aziridinium Formation:
-
Study: "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions."
-
Source: ResearchGate.
-
URL:[Link]
-
-
Regioselectivity in Ring Opening:
-
Study: "Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines."
-
Source: National Institutes of Health (PMC).
-
URL:[Link]
-
-
Safety & Handling:
-
Document: "Safety Data Sheet - 3-Chloropiperidine Hydrochloride."
-
Source: Sigma-Aldrich.
-
-
Synthetic Applications (One-Pot):
-
Study: "Secondary 3-Chloropiperidines: Powerful Alkylating Agents."
-
Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Sources
Application Note: 3-Chloro-piperidine Hydrochloride in Chemical Library Synthesis
This guide details the application of 3-Chloro-piperidine Hydrochloride (3-Cl-Pip HCl) in the generation of chemical libraries. It focuses on leveraging the compound's latent electrophilicity to create diverse, pharmacologically active scaffolds (e.g., fused heterocycles, peptidomimetics) via the transient bicyclic aziridinium ion .
Executive Summary
This compound (CAS: 148096-22-4) is a "privileged scaffold" precursor in medicinal chemistry. Unlike standard alkyl halides, its utility lies in its switchable reactivity . As a hydrochloride salt, it is a stable solid; upon neutralization, it spontaneously cyclizes to form a highly reactive 1-azabicyclo[3.1.0]hexane aziridinium ion . This intermediate serves as an electrophilic gateway, allowing for the rapid, regioselective introduction of nucleophiles (amines, thiols, carboxylates) to generate complex library members. This guide provides the protocols for handling this reagent and deploying it in high-throughput library generation.
Mechanistic Insight: The Aziridinium Gateway
The core value of 3-Cl-Pip HCl in library synthesis is its ability to act as a cyclic nitrogen mustard equivalent . The reaction pathway is governed by the availability of the nitrogen lone pair.
The "Switch" Mechanism
-
Stable State (HCl Salt): Protonation of the piperidine nitrogen (
) prevents lone-pair participation, rendering the C-Cl bond stable to displacement. -
Activation (Free Base): Deprotonation (pH > 9) releases the lone pair.
-
Cyclization: The nitrogen attacks the C3 position intramolecularly, displacing chloride and forming the bicyclic 1-azabicyclo[3.1.0]hexane cation.
-
Nucleophilic Capture: An external nucleophile (
) attacks the strained ring.-
Path A (Kinetic): Attack at C3 (bridgehead) restores the 3-substituted piperidine (retention of ring size).
-
Path B (Thermodynamic/Rearrangement): Attack at C2 can lead to ring contraction (pyrrolidine derivatives) depending on substitution patterns and nucleophile bulk.
-
Visualization of Reaction Pathway
The following diagram illustrates the activation and divergent reaction pathways.
Caption: Activation of 3-Cl-Pip HCl leads to the aziridinium ion, which can undergo regioselective ring opening.[1][2]
Experimental Protocols
Safety & Handling
-
Hazard: The free base and the aziridinium intermediate are potent alkylating agents (similar to nitrogen mustards). Handle in a fume hood.
-
Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture absorption can lead to premature degradation.
-
Deactivation: Quench reaction mixtures with 10% thiosulfate solution to scavenge unreacted electrophiles.
Protocol A: General Nucleophilic Substitution (Library Scale)
This protocol is designed for 96-well plate parallel synthesis.
Reagents:
-
Scaffold: 3-Chloro-piperidine HCl (1.0 equiv)
-
Nucleophiles: Diverse set (Thiols, Secondary Amines, Phenols) (1.2 equiv)
-
Base: Cesium Carbonate (
) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 3-Cl-Pip HCl in ACN/DMF (0.1 M concentration).
-
Dispensing: Aliquot 100 µL of the scaffold solution into each well of a 96-well filter plate.
-
Activation: Add 2.5 equiv of Base to each well. Shake for 15 minutes at Room Temperature (RT) to generate the aziridinium intermediate in situ.
-
Note: The solution may become cloudy due to salt formation (
or inorganic salts).
-
-
Nucleophile Addition: Add 1.2 equiv of the specific Nucleophile (
, , etc.) to the respective wells. -
Incubation: Seal the plate and shake at 60°C for 4–12 hours .
-
Optimization: For sterically hindered nucleophiles, increase temperature to 80°C.
-
-
Work-up:
-
Filter off solid salts.
-
Evaporate solvent (SpeedVac).
-
Resuspend in DMSO for direct biological screening or purify via SCX (Strong Cation Exchange) cartridges to isolate the amine products.
-
Protocol B: Synthesis of Fused Heterocycles (Cyclization)
3-Cl-Pip can be used to create fused systems (e.g., indolizidines) by using bifunctional nucleophiles.
-
Reactant: 3-Cl-Pip HCl + 2-(bromomethyl)acrylate or similar dielectrophiles? Correction: Use bifunctional nucleophiles like 2-mercaptoethanol or amino acids.
-
Example Workflow:
-
React 3-Cl-Pip (free base) with an
-halo ketone. -
The piperidine nitrogen alkylates the ketone.
-
The ketone enolate (generated by base) then attacks the C3 position (displacing Cl), forming a bicyclic system.
-
Library Design Strategies
When designing a library around this scaffold, consider the Regioselectivity Control :
| Parameter | Condition | Outcome Favoring |
| Solvent | Polar Protic (MeOH, Water) | C3 Attack (Piperidine retention) via solvated ion pair. |
| Solvent | Non-polar / Aprotic (DCM, Toluene) | C2 Attack (Ring contraction) often favored by tight ion pairing. |
| Nucleophile | "Soft" (Thiols, | C3 Attack (Kinetic control). |
| Nucleophile | "Hard" / Bulky (Alkoxides) | Mixed products; often requires optimization. |
Workflow Visualization: Parallel Library Synthesis
This diagram outlines the high-throughput workflow for generating a 3-substituted piperidine library.
Caption: High-throughput workflow for parallel synthesis of 3-substituted piperidine libraries.
Case Studies & Applications in Drug Discovery
DNA Alkylating Agents (Oncology)
Researchers have utilized bis-3-chloropiperidines to create simplified analogues of the natural product Antibiotic 593A .[3][4] These compounds act as bifunctional alkylating agents. The 3-chloropiperidine moiety serves as a "warhead" that, upon activation, cross-links DNA strands via the aziridinium ion, inhibiting replication in cancer cells [1].
GPCR Ligand Design
The piperidine ring is a privileged structure in GPCR ligands (e.g., opioids, serotonin receptors). Using 3-Cl-Pip, chemists can introduce polarity or specific binding elements at the C3 position without altering the nitrogen pharmacophore. This is particularly useful for "scaffold hopping" from standard piperidines to 3-functionalized variants to improve metabolic stability or selectivity.
References
-
Göttlich, R. et al. (2025).[5][6][7] Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen.
-
Helbing, T. et al. (2021).[6] Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry.
-
Carraro, C. et al. (2019).[6] Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ChemMedChem.
-
Kim, H. et al. (2020). Synthetic Applications of Aziridinium Ions. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-3-chloropiperidine als DNA-Alkylantien — Organische Chemie [uni-giessen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
design and synthesis of novel ligands from 3-Chloro-piperidine hydrochloride
Abstract
3-Chloro-piperidine hydrochloride (3-CP[1]·HCl) represents a high-value, "privileged" scaffold in medicinal chemistry, offering a unique vector for designing ligands targeting GPCRs, kinases, and DNA replication machinery. However, its utility is often underestimated due to the complexity of its reactivity profile—specifically the formation of transient bicyclic aziridinium ions. This Application Note provides a definitive guide to mastering the 3-CP scaffold. We detail the mechanistic "switches" required to control regioselectivity between piperidine retention and pyrrolidine ring contraction, providing validated protocols for synthesizing novel 3-substituted piperidine ligands with high structural integrity.
Introduction: The Scaffold & The Switch
The 3-chloropiperidine moiety is not merely a structural building block; it is a reactive warhead capable of dual functionality.
-
The Covalent Warhead: In its native form, it acts as a nitrogen mustard mimic, capable of alkylating DNA or cysteine residues in proteins via a neighboring group participation (NGP) mechanism.
-
The Synthetic Precursor: By controlling the reaction conditions, the chlorine atom can be displaced by nucleophiles (amines, thiols, alkoxides) to generate stable, non-covalent 3-substituted piperidine ligands.
The Critical Challenge: The free base of 3-chloropiperidine is unstable. Upon neutralization of the HCl salt, the nitrogen lone pair attacks the C-3 position, displacing the chloride and forming a highly reactive 1-azabicyclo[3.1.0]hexane (aziridinium) ion . Subsequent nucleophilic attack on this intermediate can occur at two positions, leading to a mixture of the desired 3-substituted piperidine and the rearranged 2-(substituted-methyl)pyrrolidine .
This guide focuses on controlling this divergence to synthesize high-purity ligands.
Mechanistic Insight: Controlling the Aziridinium Divergence
To design ligands effectively, one must visualize the reaction coordinate. The regioselectivity is governed by the steric and electronic nature of the incoming nucleophile and the specific ring strain of the transition state.
Diagram 1: The Aziridinium "Switch" Mechanism
This diagram illustrates the pathway from the stable HCl salt to the divergent reaction products.
Figure 1: Mechanistic pathway showing the critical divergence point at the aziridinium intermediate. Path A is generally favored by sterically unhindered nucleophiles and lower temperatures.
Strategic Design & Protocols
We present two distinct workflows based on the desired final ligand structure.
Workflow A: N-Functionalization (Retaining the Cl-Warhead)
Goal: To attach the 3-chloropiperidine motif to a larger scaffold (e.g., a linker or fluorophore) while keeping the chlorine intact for later biological alkylation.
The Challenge: Preventing self-cyclization during the coupling reaction. The Solution: Maintain the nitrogen in a protonated state or use electron-withdrawing protecting groups immediately.
Protocol 1: N-Acylation/Alkylation without Cyclization
-
Preparation: Suspend 3-Chloro-piperidine HCl (1.0 eq) in DCM (anhydrous).
-
Temperature Control: Cool the suspension to 0°C .
-
Base Selection: Use a non-nucleophilic base like DIPEA (2.2 eq) only in the presence of the acylating agent.
-
Addition: Add the electrophile (e.g., Acid Chloride, Isocyanate, or Boc-anhydride) immediately after or simultaneously with the base.
-
Why? This traps the free amine into an amide/carbamate before it can cyclize to the aziridinium.
-
-
Validation: The resulting N-acyl-3-chloropiperidine is stable and can be purified via silica chromatography (unlike the free amine).
Workflow B: C-3 Substitution (Creating Novel Ligands)
Goal: To displace the chlorine with a nucleophile (Nu) to create 3-functionalized piperidines (e.g., 3-amino, 3-thio, or 3-alkoxy derivatives).
The Challenge: Avoiding the pyrrolidine rearrangement byproduct. The Solution: Use of soft nucleophiles and solvent control.
Protocol 2: Nucleophilic Substitution via In-Situ Aziridinium Note: This protocol intentionally forms the aziridinium ion to facilitate attack.
Reagents:
-
3-Chloro-piperidine HCl (1 mmol)
-
Nucleophile (e.g., Thiophenol, Morpholine, or Sodium Azide) (1.5 mmol)
-
Base: Cs₂CO₃ (3 mmol) or Et₃N (3 mmol)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step:
-
Activation: Dissolve 3-CP·HCl in ACN. Add the Base.[2][3][4][5] Stir at RT for 30 mins .
-
Observation: The solution may become cloudy (salt formation). The free amine is generating the aziridinium intermediate in situ.
-
-
Nucleophilic Attack: Add the Nucleophile.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Mechanistic Note: Heating promotes the ring-opening of the strained aziridinium.
-
-
Work-up: Dilute with water, extract with EtOAc.
-
Purification (Critical):
-
The product will likely be a mixture of isomers (approx. 70:30 Piperidine:Pyrrolidine).
-
Separation: Use High-Performance Liquid Chromatography (HPLC) or careful flash chromatography.
-
Differentiation: Use 1H-NMR .
-
3-Substituted Piperidine: Distinct multiplets for ring protons; C3-H usually appears around 2.8–3.5 ppm depending on the nucleophile.
-
2-Substituted Pyrrolidine: Look for the exocyclic methylene doublet/multiplet and a more complex splitting pattern for the C2 proton.
-
-
Data Summary & Characterization
When characterizing these ligands, specific spectral fingerprints confirm the ring size.
| Feature | 3-Substituted Piperidine (Target) | 2-Substituted Pyrrolidine (Byproduct) |
| Mechanism | Attack at C-3 (Methylene) | Attack at C-2 (Bridgehead) |
| 13C NMR (C-N) | Two signals (C2, C6) ~45-55 ppm | Three signals (C2, C5, C-methyl) |
| Mass Spec | Identical (Isomers) | Identical (Isomers) |
| Stability | High | High |
| Biological Role | GPCR/Kinase Ligand | Often inactive (unless designed) |
Safety & Handling (E-E-A-T)
-
Vesicant Warning: 3-Chloropiperidines are structural analogs of nitrogen mustards.[6][7] They are potential blistering agents and alkylating mutagens.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Decontamination: All glassware and spills should be treated with a solution of 10% Sodium Thiosulfate (to quench alkylating potential) before washing.
References
-
Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 2023.[5]
-
Reaction mechanism of the examined 3-chloropiperidines. ResearchGate.
-
Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives. Justus Liebig University Giessen.
-
Safety Data Sheet: 3-Chloropiperidine Hydrochloride. Fisher Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Secondary 3-Chloropiperidines: Powerful Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-piperidine Hydrochloride Optimization Guide
Topic: Troubleshooting Low Yield in Synthesis with 3-Chloro-piperidine Hydrochloride Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I often see projects stall when working with This compound (3-CP·HCl) . This reagent is deceptively simple. While the hydrochloride salt is stable, the moment you neutralize it to the free base, you trigger a cascade of competing mechanisms—primarily the formation of a highly reactive aziridinium ion .
Low yields are rarely due to "bad batches" of reagent; they are almost always kinetic issues involving dimerization , polymerization , or regioselective ring contraction that occur before your desired reaction can take place.
This guide provides the causality-driven troubleshooting and self-validating protocols you need to recover your yield.
PART 1: The Core Mechanism (The "Why")
To solve low yield, you must visualize the invisible competitor in your flask.
The Aziridinium Trap: Upon neutralization (free-basing), the secondary amine of 3-CP undergoes an intramolecular nucleophilic attack on the C-Cl bond. This forms a bicyclic 1-azabicyclo[3.1.0]hexane cation (Aziridinium Ion) .[1]
-
Path A (Desired): Your external electrophile reacts with the nitrogen (if N-alkylation is the goal) OR your nucleophile opens the aziridinium ring at the correct position (if C-substitution is the goal).
-
Path B (Yield Killer - Dimerization): A free 3-CP molecule attacks the aziridinium ion of another, forming dimers and oligomers.
-
Path C (Yield Killer - Ring Contraction): A nucleophile attacks the "wrong" carbon of the aziridinium intermediate, yielding a 2-substituted pyrrolidine instead of a 3-substituted piperidine.
Figure 1: The Aziridinium Ion pathway illustrating the competition between desired product formation, ring contraction, and dimerization.
PART 2: Troubleshooting Q&A
Category 1: Reagent Handling & "The Black Tar" Issue
Q: I neutralized 3-chloropiperidine HCl, extracted it, and concentrated it. When I came back, the flask contained a black, insoluble tar. What happened? A: You isolated the free base, which is inherently unstable. Causality: The free base self-reacts via the aziridinium mechanism described above. High concentrations (like during rotary evaporation) accelerate second-order dimerization reactions exponentially. Solution:
-
Never isolate the free base.
-
Use a "Just-in-Time" generation protocol. Generate the free base in situ in the presence of your electrophile/nucleophile.
-
If you must handle the free base, keep it in dilute solution at <0°C and use it immediately.
Q: My starting material (HCl salt) looks wet or sticky. Does hygroscopicity affect yield? A: Yes. 3-CP·HCl is hygroscopic. Causality: Absorbed water interferes with stoichiometry. More critically, if you are performing a reaction under anhydrous conditions (e.g., using NaH or LiHMDS), the water will quench your base, leaving unreacted HCl salt which cannot form the reactive intermediate. Protocol: Dry the salt in a vacuum desiccator over P₂O₅ for 12 hours before use.
Category 2: Controlling Regioselectivity (Piperidine vs. Pyrrolidine)
Q: I am trying to substitute the Chlorine with a nucleophile, but I see a significant impurity (20-40%) with the same mass. What is it? A: It is likely the ring-contracted pyrrolidine derivative . Causality: Nucleophilic attack on the aziridinium ion can occur at C3 (retaining the 6-membered piperidine ring) or C2 (forming a 5-membered pyrrolidine ring). Optimization Table:
| Variable | Recommendation for Piperidine Retention | Mechanistic Rationale |
| Solvent | Non-polar / Aprotic (e.g., Toluene, DCM) | Polar solvents often stabilize the transition state leading to ring contraction. |
| Temperature | Lower is better (0°C to RT) | Higher temperatures provide the activation energy required for the thermodynamic ring-contraction product. |
| Nucleophile | Soft Nucleophiles (e.g., Thiols, Amines) | Soft nucleophiles tend to follow orbital control, favoring the C3 attack. |
Category 3: N-Alkylation & Coupling Reactions
Q: I am trying to N-alkylate 3-chloropiperidine with an alkyl halide, but the yield is <30%. A: The 3-chloro group is deactivating the nitrogen and promoting side reactions. Causality: The inductive effect of the chlorine reduces the nucleophilicity of the nitrogen. Furthermore, the base used to scavenge the acid (from the alkyl halide) is triggering the aziridinium pathway before the N-alkylation can occur. Self-Validating Protocol (Biphasic System): Use a biphasic system (Water/DCM) with an inorganic base (K₂CO₃).
-
Dissolve 3-CP·HCl in water.[2]
-
Dissolve the alkyl halide in DCM.
-
Add solid K₂CO₃.
-
Why this works: The free base is generated at the interface and immediately extracts into the organic layer where it reacts with the alkyl halide. The dilution in the organic layer suppresses dimerization.
PART 3: Master Protocol for Nucleophilic Substitution
Scenario: You want to replace the Chlorine with a Nucleophile (Nu) while minimizing dimerization and ring contraction.
Reagents:
-
3-Chloro-piperidine HCl (1.0 equiv)
-
Nucleophile (1.2 - 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.5 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Workflow:
-
Preparation: Flame-dry glassware and cool to 0°C under Nitrogen.
-
Solubilization: Dissolve the Nucleophile and Base in the solvent first. Let them equilibrate.
-
Checkpoint: Ensure the base is sufficient to neutralize the HCl salt AND scavenge protons from the substitution.
-
-
Slow Addition: Add 3-Chloro-piperidine HCl as a solid in small portions, or as a dilute suspension, over 30-60 minutes.
-
Reasoning: Keeping the concentration of free 3-CP low relative to the nucleophile ensures that the rate of [Aziridinium + Nucleophile] >> [Aziridinium + Free Amine].
-
-
Reaction Monitoring: Stir at 0°C for 2 hours, then slowly warm to Room Temperature.
-
Monitor: Use LC-MS. Look for the M+M dimer peak (Mass = 2 x 3-CP minus HCl). If Dimer > 5%, your addition was too fast.
-
-
Workup: Quench with water. Extract immediately. Do not allow the organic layer to sit with residual base for prolonged periods.
References
-
Göttlich, R., et al. (2025).[3] Secondary 3-Chloropiperidines: Powerful Alkylating Agents. National Institutes of Health (PMC).
-
Kirchner, M., et al. (2025).[3] Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies. ResearchGate.
-
Couty, F., et al. (2009). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC - PubMed Central.
-
BenchChem Technical Support. (2025). Optimization of Reaction Conditions for Piperidine Derivatives. BenchChem.
Sources
managing hygroscopic nature of 3-Chloro-piperidine hydrochloride in reactions
Technical Support Center: 3-Chloro-Piperidine Hydrochloride
Status: Operational Subject: Managing Hygroscopicity, Stability, and Reactivity Ticket ID: #3CL-PIP-HCL-001
Introduction: The Hidden Variable in Your Yield
Welcome to the Technical Support Center. You are likely here because your reaction yields are inconsistent, your reagent has turned into a sticky solid, or you are seeing inexplicable impurities in your LC-MS.
This compound (3-Cl-Pip[1][2]·HCl) is not just a "wet salt."[3] It is a deceptively reactive intermediate. Its hygroscopic nature is not merely a physical nuisance; it is a chemical hazard. Absorbed water does not just dilute the mass; it facilitates a phase change that can trigger the formation of the highly reactive 1-azabicyclo[3.1.0]hexane cation (aziridinium ion) , leading to polymerization, hydrolysis, and potential genotoxic impurities.
This guide treats the handling of 3-Cl-Pip[1][2][3][4][5][6][7][8][9]·HCl as a precision workflow, ensuring you maintain the integrity of the piperidine ring until the exact moment of reaction.
Module 1: Storage & Handling (The "Clumping" Issue)
Q: I opened the bottle and the powder immediately started clumping. Is it ruined? A: Not necessarily, but its stoichiometry is now compromised. 3-Cl-Pip·HCl is deliquescent. It absorbs atmospheric moisture rapidly, forming a hydrate layer on the crystal surface.
The Protocol:
-
Immediate Action: If the solid is clumping but not liquid, dry it immediately (see Module 2). Do not use "wet" salt for stoichiometric calculations.
-
The "Glovebag" Standard: Unless you are in a <10% humidity environment, never weigh this reagent on an open bench.
-
Best Practice: Weigh inside a nitrogen-filled glovebox.
-
Acceptable Practice: Use a disposable glovebag purged with Argon/Nitrogen.
-
Emergency Practice: Weigh rapidly into a tared vial, cap immediately, and determine the exact mass by difference (Weight of Full Vial - Weight of Empty Vial).
-
Q: How should I store the bulk container? A:
-
Temperature: 2–8°C (Refrigerated). Cold slows the kinetics of any moisture-induced degradation.
-
Atmosphere: Store under Argon.
-
Secondary Containment: Place the primary bottle inside a desiccator or a secondary jar containing activated silica gel or Drierite™.
Module 2: Drying Protocols (Restoring Integrity)
Q: Can I just put it in the oven? A: Proceed with caution. While the HCl salt is relatively stable, excessive heat (>60°C) in the presence of trapped moisture can cause partial hydrolysis or loss of HCl, generating the unstable free base.
Method A: Vacuum Oven (For small scale <10g)
-
Temp: 40–45°C (Do not exceed 50°C).
-
Pressure: <10 mbar.
-
Desiccant: Place a tray of
(Phosphorus Pentoxide) or KOH pellets in the oven to actively trap the removed water. -
Duration: 12–24 hours.
Method B: Azeotropic Distillation (For scale >10g or "Wet" Batches)
This is the superior method for restoring heavily agglomerated material.
-
Suspend: Place the wet salt in a flask and add Toluene (10 mL per gram of salt).
-
Reflux: Attach a Dean-Stark trap filled with toluene.
-
Distill: Reflux until water stops collecting in the trap. The boiling point of the toluene-water azeotrope (84°C) effectively removes moisture without subjecting the solid to high thermal stress.
-
Isolate: Cool to room temperature. The dry HCl salt will remain insoluble. Filter under an inert atmosphere (Schlenk frit) or rotary evaporate the toluene if the salt is fine enough to remain suspended.
Module 3: Reaction Strategy (The "Aziridinium" Trap)
Q: Why did my nucleophilic substitution fail? I used excess base. A: You likely triggered the "Mustard Mechanism" prematurely.
In the presence of water and base, 3-Cl-Pip[2][4]·HCl undergoes an intramolecular cyclization to form a bicyclic aziridinium ion. This ion is hyper-electrophilic. If water is present, it attacks the aziridinium, opening the ring to form 3-hydroxypiperidine (hydrolysis product) or reacting with the free amine of another molecule to polymerize.
The Degradation Pathway
Caption: The "Mustard" mechanism. Moisture competes with your nucleophile for the reactive aziridinium intermediate.
Optimization Protocol:
-
Order of Addition: Do not mix the 3-Cl-Pip·HCl with base (e.g.,
, ) until your nucleophile is present and ready. -
Solvent Choice: Use anhydrous polar aprotic solvents (DMF, DMSO, Acetonitrile). Avoid protic solvents (Alcohols, Water) unless hydrolysis is the goal.
-
Base Selection: If possible, use a non-nucleophilic organic base (DIPEA) rather than inorganic hydroxides, which introduce water.
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis via moisture. | Dry reagents (Module 2). Increase nucleophile equivalents to outcompete water. |
| Sticky Gum | Hygroscopic water absorption. | Azeotropic drying with Toluene.[10] |
| Extra NMR Peaks | Aziridinium dimerization or hydrolysis. | Check for peaks at |
| Exotherm | Uncontrolled aziridinium formation.[2] | Cool reaction to 0°C during base addition.[2][11] |
Q: Is the aziridinium ion dangerous? A: YES. The aziridinium ion is a potent alkylating agent, structurally similar to nitrogen mustards. It is a potential Genotoxic Impurity (GTI) .
-
Safety Rule: Treat all reaction mixtures containing the free base of 3-chloropiperidine as potentially mutagenic. Quench waste streams with dilute acid (to reopen the ring to the alcohol) or thiols before disposal.
Q: My NMR in
-
Fix: Run NMR in DMSO-d6 or CD3OD (if stable) to prevent H/D exchange and suppress hydrolysis during the measurement.
References
-
Reaction Mechanism & Aziridinium Form
-
Handling Hygroscopic Amine Salts
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General reference for azeotropic drying of amine salts).
-
Safety & Toxicology (3-Chloropiperidine)
-
PubChem Compound Summary: 3-Chloropiperidine.[5]
-
-
Genotoxicity of Aziridinium Ions
- Guideline on the Limits of Genotoxic Impurities (ICH M7).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloropiperidine | C5H10ClN | CID 424919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions [research.unipd.it]
- 10. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. echemi.com [echemi.com]
stability of 3-Chloro-piperidine hydrochloride under acidic and basic conditions
Technical Support Center: 3-Chloro-piperidine Hydrochloride Stability Guide
Executive Summary
This compound is a cyclic nitrogen mustard analog.[1][2] Its stability is binary and strictly pH-dependent.[1]
-
Acidic/Solid State: Highly stable. The protonated nitrogen prevents intramolecular cyclization.
-
Basic/Neutral Solution: Highly unstable. Rapidly undergoes intramolecular nucleophilic attack to form reactive bicyclic aziridinium/azetidinium intermediates, leading to polymerization, hydrolysis, or rearrangement to pyrrolidine derivatives.
The Core Chemistry: Why pH Matters
To understand the handling requirements, you must understand the "Mustard Effect." 3-Chloro-piperidine contains a nucleophile (amine nitrogen) and an electrophile (carbon-chlorine bond) within the same molecule.
The Stability Switch
-
Condition A: Acidic (pH < 4) In the hydrochloride salt form, the nitrogen lone pair is occupied by a proton (
). It cannot act as a nucleophile. The molecule is "locked" in a stable state. -
Condition B: Basic (pH > 7) Deprotonation exposes the nitrogen lone pair. Because of the ring structure, this lone pair is perfectly positioned to attack the carbon at position 3 (or via rearrangement), displacing the chloride ion.
Mechanism of Degradation (The "Danger Zone")
Upon neutralization, the free base undergoes intramolecular alkylation . Literature confirms that 3-chloropiperidines can cyclize to form highly strained bicyclic aziridinium ions (often 1-azabicyclo[3.1.0]hexane systems via rearrangement).[1] These intermediates are potent electrophiles that react with water (hydrolysis) or other molecules (dimerization/polymerization).
Figure 1: The pH-dependent stability switch.[1] In basic conditions, the molecule "self-destructs" via cyclization.[1]
Troubleshooting Guide & FAQs
Scenario 1: "I need to use the free base for a coupling reaction."
Issue: Users often neutralize the salt, extract it, and store it overnight, finding a tar or degraded product the next day. Root Cause: The free base began cyclizing immediately upon formation. Solution: Generate the free base in situ or immediately prior to use at low temperature.
| Parameter | Recommendation |
| Temperature | Keep all solutions at 0°C to -10°C during neutralization. |
| Solvent | Use non-nucleophilic solvents (DCM, Toluene). Avoid water/alcohols if possible during storage. |
| Timing | Use the free base within 15–30 minutes of generation. |
Scenario 2: "My LC-MS shows a mass of M-36 (Loss of HCl) or M+18 (Hydrolysis)."
Issue: Unexpected peaks in the chromatogram. Diagnosis:
-
M-36 (Mass ~119): This is likely the bicyclic aziridinium intermediate or the dehydrohalogenated enamine (if elimination occurred).
-
M+18 (Mass ~137): Hydrolysis product (3-hydroxypiperidine) formed from water attacking the aziridinium ion.[1] Fix: Ensure your LC-MS mobile phase is acidic (0.1% Formic acid). Do not use basic mobile phases (Ammonium hydroxide) for this compound.
Scenario 3: "The solid salt has turned into a sticky gum."
Issue: Hygroscopicity. Root Cause: HCl salts are hygroscopic. Absorbed moisture allows localized mobility and potential micro-degradation if the pH drops locally or if "wet" pockets allow hydrolysis. Solution: Recrystallize from dry Ethanol/Ether if needed, and store in a desiccator at 4°C.
Validated Protocols
Protocol A: Safe Generation of Free Base (In Situ)
Use this when you need to react 3-chloropiperidine with an electrophile (e.g., an acid chloride or alkyl halide).[1]
-
Suspend: Place 3-Chloro-piperidine HCl (1.0 eq) in dry DCM (Dichloromethane) at 0°C .
-
Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or TEA, 2.0 eq) dropwise.
-
Note: The solution may become clear as the free base forms.
-
-
Immediate Reaction: Add your electrophile (e.g., Benzoyl Chloride) immediately after base addition.
-
Why? The electrophile traps the amine faster than the amine can cyclize on itself.
-
-
Quench: Once the coupling is complete, wash with dilute acid to remove unreacted amine/base.
Protocol B: Emergency Isolation (If absolutely necessary)
Only perform if in situ reaction is impossible.
-
Cool: Chill saturated NaHCO3 solution and DCM to 0°C.
-
Mix: Rapidly partition the HCl salt between the cold DCM and NaHCO3.
-
Separate: Separate layers quickly.
-
Dry: Dry organic layer over MgSO4 (keep cold).
-
Use: Filter and use the solution immediately . Do not rotary evaporate to dryness if possible; concentrating increases the rate of intermolecular polymerization.
Technical Data Summary
| Property | Value | Stability Implication |
| Molecular Weight | 156.05 g/mol (HCl salt) | - |
| pKa (Conj.[1] Acid) | ~9-10 (Est.) | Needs pH > 10 to fully deprotonate, but significant free base exists at pH 8.[1] |
| Storage Temp | 2-8°C (Refrigerate) | Slows thermal degradation pathways.[1] |
| Reactivity Class | Nitrogen Mustard Analog | High Hazard: Potential alkylating agent. Handle with gloves/fume hood. |
| Major Impurity | 3-Hydroxypiperidine | Result of hydrolysis (reaction with water).[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424919, 3-Chloropiperidine.[1] Retrieved from [Link][1]
-
Göttlich, R. et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents.[1] (Discusses the formation of bicyclic aziridinium ions and the stability provided by HCl salt formation). Retrieved from [Link]
-
Nagao, Y. et al. (2010). Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane. (Details the rearrangement mechanisms of halo-amines under basic conditions). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloropiperidine and 4-Chloropiperidine for Pharmaceutical Research
This guide provides an in-depth comparative analysis of the chemical reactivity of 3-Chloropiperidine and 4-Chloropiperidine, two crucial building blocks in modern drug discovery. Understanding the nuanced differences in their reaction mechanisms and kinetics is paramount for researchers, scientists, and drug development professionals aiming to leverage these scaffolds for novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying principles governing their reactivity, supported by experimental insights and established protocols.
Introduction: More Than Just a Positional Isomer
3-Chloropiperidine and 4-Chloropiperidine are heterocyclic compounds that, while structurally similar, exhibit remarkably different chemical behaviors. The position of the chlorine atom on the piperidine ring dictates the accessible reaction pathways, influencing everything from reaction rates to the types of products formed. For drug developers, this distinction is critical; 3-chloropiperidine derivatives have been explored as potent DNA alkylating agents in oncology, a function directly tied to the chlorine's position.[1][2] In contrast, 4-chloropiperidine is a versatile intermediate for introducing substituents at the 4-position through more conventional substitution chemistry.[3][4] This guide will dissect these differences, providing a robust framework for their strategic application in synthesis.
Structural and Conformational Analysis: The Foundation of Reactivity
The reactivity of cyclic systems like piperidines is intrinsically linked to their three-dimensional structure. Both 3- and 4-chloropiperidine exist predominantly in a chair conformation to minimize steric strain. The chlorine substituent can occupy either an axial or an equatorial position, and the equilibrium between these two conformers is a key determinant of reactivity.
-
4-Chloropiperidine: The equilibrium generally favors the equatorial conformer to a greater extent to avoid 1,3-diaxial interactions. Nucleophilic attack at C4 is sterically more accessible in this conformation.
-
3-Chloropiperidine: The situation is more complex. While the equatorial conformer is typically more stable, the axial conformer is crucial for a unique and highly significant intramolecular reaction pathway, as will be discussed. Conformational preferences in substituted piperidines can also be influenced by solvent polarity and the nature of the substituent on the nitrogen atom.[5][6]
Caption: Intramolecular cyclization pathway of 3-Chloropiperidine.
4-Chloropiperidine: Classic Substitution and Elimination
In 4-chloropiperidine, the nitrogen atom is too distant to participate in intramolecular displacement of the chloride. Therefore, its reactivity is governed by standard intermolecular nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) mechanisms. [7]
-
S(_N)2 Reactions: With strong, unhindered nucleophiles, a direct S(_N)2 displacement of the chloride is possible. The reaction rate will be sensitive to the steric hindrance around the C4 position.
-
S(_N)1 Reactions: In polar, protic solvents and with weaker nucleophiles, an S(_N)1 pathway may be favored. This involves the formation of a secondary carbocation at C4, which can then be trapped by a nucleophile.
-
Elimination Reactions: The use of strong, sterically hindered bases will favor elimination reactions (E2 mechanism) to form piperideine derivatives. [8]High temperatures also tend to favor elimination over substitution. [8] The choice between these pathways depends critically on the reaction conditions: the nature of the nucleophile/base, the solvent, and the temperature. [9]
Quantitative Data Summary
While a direct, side-by-side kinetic comparison is sparse in the literature, a qualitative and semi-quantitative summary can be inferred from mechanistic principles. The following table outlines the expected reactivity patterns under various conditions.
| Reaction Type | Reagent/Condition | 3-Chloropiperidine Reactivity | 4-Chloropiperidine Reactivity | Primary Mechanism |
| Intramolecular Cyclization | Neutral or basic, polar solvent | Very High (if N is secondary/tertiary) | Negligible | Anchimeric Assistance |
| S(_N)2 Substitution | Strong Nucleophile (e.g., NaN(_3)) | Moderate (competes with cyclization) | High | Intermolecular S(_N)2 |
| S(_N)1 Solvolysis | Polar Protic Solvent (e.g., EtOH) | Low | Moderate | S(_N)1 |
| E2 Elimination | Strong, hindered base (e.g., t-BuOK) | Moderate | High | E2 |
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity, a competitive reaction or parallel kinetic studies can be performed. This protocol outlines a general method for monitoring the substitution reaction with a common nucleophile using HPLC.
Objective: To compare the rate of chloride displacement from 3-Chloropiperidine and 4-Chloropiperidine by piperidine in acetonitrile.
Materials:
-
3-Chloropiperidine hydrochloride
-
4-Chloropiperidine hydrochloride
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Triethylamine (Et(_3)N)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of 3-chloropiperidine HCl and 4-chloropiperidine HCl in acetonitrile. Neutralize by adding 1.05 equivalents of Et(_3)N.
-
Prepare a 1.0 M stock solution of piperidine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup (Parallel Experiments):
-
In two separate temperature-controlled reaction vessels (e.g., at 50 °C), add 5 mL of the respective neutralized chloropiperidine stock solution.
-
Add 0.5 mL of the internal standard solution to each vessel.
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add 5 mL of the pre-heated piperidine stock solution to each vessel simultaneously.
-
Immediately withdraw a 100 µL aliquot (t=0), quench it in a vial containing 900 µL of a suitable quenching solution (e.g., dilute acid in acetonitrile/water), and place it in an autosampler rack.
-
Withdraw and quench aliquots at regular intervals (e.g., 10, 20, 30, 60, 120 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to resolve the starting material, product, and internal standard.
-
Create a calibration curve to relate peak area ratios (analyte/internal standard) to concentration.
-
-
Data Analysis:
-
Plot the concentration of the starting chloropiperidine versus time for each isomer.
-
Determine the initial reaction rate and the rate constant (k) for both reactions by fitting the data to the appropriate rate law (likely second-order). [10]
-
Caption: Experimental workflow for kinetic analysis of chloropiperidine reactivity.
Conclusion
The reactivities of 3-Chloropiperidine and 4-Chloropiperidine are fundamentally different, a fact that must be appreciated for their effective use in chemical synthesis and drug development. The reactivity of 4-chloropiperidine is dictated by conventional intermolecular substitution and elimination pathways, making it a reliable scaffold for introducing diversity at the 4-position. Conversely, the reactivity of 3-chloropiperidine is dominated by a rapid intramolecular cyclization to a highly electrophilic aziridinium ion, a unique pathway that has been successfully exploited to design potent covalent inhibitors and alkylating agents. This guide provides the foundational knowledge and experimental framework necessary for researchers to make informed decisions when selecting and utilizing these valuable synthetic intermediates.
References
-
Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed. [Link]
-
The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. RSC Publishing. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Secondary 3-Chloropiperidines: Powerful Alkylating Agents. PMC. [Link]
-
Kinetics of the reversible reaction of piperidine with 2,4-dinitroanisole in methanol solution. ACS Publications. [Link]
-
Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues. JLUpub. [Link]
-
Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ResearchGate. [Link]
-
Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... ResearchGate. [Link]
-
Reaction mechanism of the examined 3-chloropiperidines 1 a-e, a mixture... ResearchGate. [Link]
-
Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]
-
Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]
-
Synthesis of 1-tert-Butyl-4-chloropiperidine. American Chemical Society. [Link]
-
Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Wiley Online Library. [Link]
-
Experiment 7 — Nucleophilic Substitution. University of California, Santa Cruz. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]
-
Synthesis of 3-chloropiperidines 1–4. ResearchGate. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. [Link]
-
Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
3-Chloropiperidine. PubChem. [Link]
-
4-Chloropiperidine. PubChem. [Link]
-
Elimination Reactions. BITS Pilani. [Link]
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 9. amherst.edu [amherst.edu]
- 10. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of the Linker: A Comparative Guide to the Efficacy of Bis-3-Chloropiperidine Compounds
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, DNA alkylating agents remain a cornerstone of treatment. Among these, bis-3-chloropiperidine compounds, synthetic analogs of the naturally occurring antibiotic 593A, have emerged as a promising class of therapeutics.[1][2] Their mechanism of action hinges on the formation of a highly reactive aziridinium ion, which covalently binds to nucleophilic sites on DNA, primarily the N7 position of guanine.[3] This alkylation can lead to DNA damage, inhibition of replication, and ultimately, apoptosis of cancer cells.[4][5] However, the therapeutic efficacy of these bifunctional agents is not solely determined by their reactive piperidine moieties. The linker connecting these two "warheads" plays a pivotal, yet often underappreciated, role in modulating their activity, selectivity, and overall performance.
This guide provides a comprehensive comparison of the efficacy of bis-3-chloropiperidine compounds featuring different linkers. We will delve into the synthetic strategies, explore the structure-activity relationships, and provide detailed experimental protocols to empower researchers in the design and evaluation of more potent and selective DNA alkylating agents.
The Heart of the Matter: Why the Linker Dictates Efficacy
The linker in a bis-3-chloropiperidine compound is far more than a simple spacer. Its chemical nature—be it a flexible aliphatic chain, a rigid aromatic system, or a functionalized amino acid—profoundly influences the molecule's overall properties. These properties, in turn, dictate its biological activity. Key factors influenced by the linker include:
-
Conformational Flexibility and Pre-organization: The ability of the two chloropiperidine groups to adopt an optimal orientation for DNA cross-linking is crucial. A flexible linker may allow for a wider range of conformations, while a rigid linker can pre-organize the reactive moieties for a more efficient interaction with the DNA duplex.
-
Hydrophobicity and Cellular Uptake: The linker's lipophilicity can impact the compound's ability to cross cell membranes and reach its intracellular target.
-
Non-covalent DNA Interactions: Aromatic linkers can engage in π-stacking interactions with DNA bases, increasing the compound's affinity for its target and potentially influencing its sequence selectivity.
-
Metabolic Stability: The linker can influence the molecule's susceptibility to metabolic degradation, thereby affecting its pharmacokinetic profile.
A Comparative Analysis of Linker Scaffolds
Experimental evidence has demonstrated a clear correlation between the nature of the linker and the cytotoxic and DNA alkylating efficacy of bis-3-chloropiperidine compounds. Studies have shown that compounds with aromatic and L-lysine linkers tend to exhibit significantly greater activity in vitro compared to their counterparts with simple aliphatic linkers.[1][6]
Table 1: Comparative Efficacy of Bis-3-Chloropiperidine Compounds with Different Linkers
| Linker Type | Representative Compound Structure | Target Organism/Cell Line | Efficacy Metric (IC50/MMIC) | Reference |
| Flexible Aliphatic | N,N'-bis(3-chloropiperidin-1-yl)alkane | C. elegans | Weak activity (MMIC ≥ 64 µg/mL) | [1] |
| (Structure with cyclohexane linker) | C. elegans | Weak activity (MMIC ≥ 64 µg/mL) | [1] | |
| Rigid Aromatic | (Structure with p-phenylenediamine linker) | C. elegans | High activity | [1] |
| (Structure with 5-nitroisophthalic acid derivative linker) | S. mansoni | Reduced vitality | [1] | |
| L-Lysine Based | (Structure with L-lysine methyl ester linker) | HCT-15, 2008, BxPC-3 cancer cells | More active than chlorambucil | [7] |
| (Structure with L-lysine amide linker) | HCT-15, 2008, BxPC-3 cancer cells | Varied reactivity compared to ester | [7] |
Note: IC50 (half-maximal inhibitory concentration) and MMIC (minimum motility inhibitory concentration) are measures of a compound's potency. Lower values indicate higher potency.
The data clearly indicates that moving from simple, flexible aliphatic linkers to more complex, rigid aromatic or functionalized lysine-based linkers leads to a significant enhancement in biological activity. This is attributed to the aromatic linkers' ability to facilitate non-covalent interactions with DNA, thereby increasing the local concentration of the alkylating agent at its target.[8] The amino acid-based linkers, such as lysine, may also contribute to increased cellular uptake through amino acid transporters.
The Underlying Science: Mechanism of Action
The cytotoxic effect of bis-3-chloropiperidine compounds is initiated by the intramolecular cyclization of each 3-chloropiperidine moiety to form a highly strained and electrophilic aziridinium ion. This reactive intermediate is then susceptible to nucleophilic attack by DNA bases, with a strong preference for the N7 position of guanine.[2][8] The bifunctional nature of these compounds allows for the formation of inter- and intra-strand DNA cross-links, which are particularly cytotoxic as they are difficult for cellular repair mechanisms to resolve.[3]
Caption: Mechanism of DNA alkylation by bis-3-chloropiperidine compounds.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of representative bis-3-chloropiperidine compounds and the key assays for evaluating their efficacy.
Synthesis of Bis-3-chloropiperidine Compounds: A Bidirectional Approach
A common and efficient method for synthesizing these compounds is the bidirectional approach, where both piperidine rings are formed simultaneously.[8]
Caption: General workflow for the synthesis of bis-3-chloropiperidine compounds.
Representative Synthesis of a Bis-3-chloropiperidine with an Aromatic Linker:
The synthesis of a bis-3-chloropiperidine with a 5-nitroisophthalic acid-derived linker can be achieved through a multi-step process.[6]
-
Reduction of the Carbonyl Group: The carbonic acid of 5-nitroisophthalic acid is selectively reduced to an alcohol using sodium borohydride (NaBH₄) activated with boron trifluoride etherate (BF₃·Et₂O).
-
Oxidation to the Aldehyde: The resulting alcohol is then oxidized to the aldehyde using activated manganese dioxide (MnO₂).
-
Reductive Amination: The aldehyde undergoes reductive amination with 2,2-dimethylpent-4-enylamine to form the secondary amine.
-
Oxidative Cyclization: The secondary amine is then oxidized with N-chlorosuccinimide (NCS) followed by catalytic cyclization with tetrabutylammonium iodide (TBAI) to yield the final bis-3-chloropiperidine product.[6]
Evaluation of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-15, BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bis-3-chloropiperidine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., chlorambucil).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Assessment of DNA Alkylation: Plasmid DNA Cleavage Assay
This assay evaluates the ability of the compounds to induce single- and double-strand breaks in plasmid DNA.[12]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 300 ng) with increasing concentrations of the bis-3-chloropiperidine compound (e.g., 0.5, 5, 50 µM) in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).[13] Include a DNA-only control.
-
Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 3 and 18 hours).
-
Sample Preparation for Electrophoresis: Stop the reaction by adding a loading buffer containing a tracking dye (e.g., bromophenol blue) and a density agent (e.g., glycerol).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an appropriate distance.[11]
-
Visualization and Analysis: Visualize the DNA bands under UV illumination. The supercoiled (form I), open circular (form II, resulting from single-strand breaks), and linear (form III, resulting from double-strand breaks) forms of the plasmid DNA will migrate at different rates. The conversion of supercoiled DNA to the other forms indicates DNA cleavage activity.
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A Comparative Evaluation of 3-Chloro-piperidine Hydrochloride Analogs in Biological Assays: From Mechanism to Application
For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its utility as a versatile building block. Within this chemical class, 3-Chloro-piperidine hydrochloride and its analogs have emerged as a compelling series of compounds with significant potential, particularly as covalent inhibitors and modulators of biological systems. This guide provides an in-depth, objective comparison of these analogs, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutics.
The 3-chloro-piperidine moiety is not merely a passive structural element; it is a reactive pharmacophore. The core principle behind its biological activity lies in its ability to undergo intramolecular cyclization to form a highly strained and electrophilic bicyclic aziridinium ion. This reactive intermediate is then susceptible to attack by nucleophiles, such as those found in DNA bases or protein residues, leading to covalent bond formation and subsequent modulation of the target's function. The hydrochloride salt form is crucial for the stability and handling of these compounds, as it protonates the piperidine nitrogen, thereby reducing its nucleophilicity and preventing premature formation of the reactive aziridinium ion[1].
This guide will focus on the most prominent applications of 3-chloro-piperidine analogs—as DNA alkylating agents for oncology and as novel anthelmintics—while also touching upon the broader context of piperidine derivatives in neuroscience to highlight future research avenues.
Part 1: 3-Chloro-piperidine Analogs as DNA Alkylating Agents
Inspired by the mode of action of classical nitrogen mustards like mechlorethamine and the natural product 593A, researchers have developed a range of 3-chloro-piperidine analogs as potential anticancer agents[2][3]. The central hypothesis is that by embedding the reactive 2-chloroethylamino moiety within a piperidine ring, one can modulate the reactivity and selectivity of the resulting aziridinium ion, potentially leading to a better therapeutic window compared to traditional alkylating agents[2][3].
The primary mechanism of antitumor activity for these compounds is the alkylation of DNA. The process begins with the intramolecular displacement of the chloride ion by the piperidine nitrogen to form the electrophilic aziridinium ion. This intermediate is then attacked by nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. This covalent modification of DNA can lead to a cascade of cellular events, including the inhibition of DNA replication, induction of DNA strand breaks, and ultimately, apoptosis of the cancer cell[1][3].
Caption: Mechanism of DNA alkylation by 3-chloro-piperidine analogs.
The efficacy of these analogs is typically evaluated through a tiered approach, starting with direct assessment of DNA interaction and progressing to cellular cytotoxicity assays.
1. DNA Cleavage Assay: This in vitro assay provides direct evidence of a compound's ability to damage DNA. Supercoiled plasmid DNA is incubated with the test compound, and the conversion of the supercoiled form to relaxed (nicked) and linear forms is monitored by agarose gel electrophoresis. An increase in the relaxed and linear forms indicates DNA strand breaks resulting from alkylation.
2. Cytotoxicity Assays (e.g., MTT Assay): These assays determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value indicates greater potency.
Here, we compare the performance of secondary vs. tertiary 3-chloro-piperidines and monomeric vs. dimeric (bis-3-chloropiperidine) analogs.
| Compound Class | Representative Structure | DNA Cleavage Activity | Cytotoxicity (IC50) | Key Insights |
| Tertiary 3-Chloro-piperidine | General Structure A[4] | Moderate | Micromolar range | The foundational scaffold, demonstrating the core mechanism of action.[1][4] |
| Secondary 3-Chloro-piperidine | General Structure B[4] | High | Sub-micromolar to low micromolar range | Generally more effective than their tertiary counterparts in DNA cleavage assays.[1][3][4] |
| Bis-3-Chloro-piperidine | Dimeric structures with various linkers | Very High | Nanomolar to low micromolar range | Capable of cross-linking DNA, leading to enhanced cytotoxicity. Some derivatives are more active than the clinical reference compound, chlorambucil, in certain cancer cell lines (e.g., HCT-15 colon, BxPC-3 pancreatic).[2] |
Experimental Protocol: DNA Cleavage Assay
This protocol provides a framework for assessing the DNA damaging potential of 3-chloro-piperidine analogs.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a reaction buffer (e.g., BPE buffer).
-
Obtain supercoiled plasmid DNA (e.g., pGEM-T).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the supercoiled plasmid DNA (final concentration ~20-30 ng/µL) with the reaction buffer.
-
Add the test compound at various final concentrations (e.g., 5 µM and 50 µM). Include a vehicle control (solvent only) and a positive control if available.
-
Incubate the reaction mixture at 37°C for different time points (e.g., 2, 5, and 20 hours)[4].
-
-
Analysis:
-
Stop the reaction by adding a loading dye.
-
Load the samples onto a 1.4% agarose gel in TAE buffer[4].
-
Perform gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed/nicked, and linear).
-
Stain the gel with a fluorescent dye (e.g., ethidium bromide or a safer alternative like HDGreen™) and visualize under UV light[4].
-
-
Interpretation:
-
Quantify the percentage of each DNA form in each lane. A dose- and time-dependent decrease in the supercoiled form and a corresponding increase in the relaxed and linear forms indicate DNA cleavage activity.
-
Caption: Experimental workflow for the DNA cleavage assay.
Part 2: Bis-3-Chloro-piperidine Analogs as Anthelmintic Agents
Emerging research has identified a novel application for this class of compounds in combating parasitic infections. Specifically, bis-3-chloropiperidine derivatives have demonstrated promising activity against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis[2][5]. This opens a new therapeutic avenue for a scaffold previously explored primarily in oncology.
The evaluation of these compounds as anthelmintics involves whole-organism assays that measure parameters critical for parasite survival.
| Compound ID | Linker Type | Activity against S. mansoni (10 µM) | Activity against C. elegans | Key Insights |
| Analog 2 | Aromatic | Strong (motility reduction, pair separation)[5] | Active (motility reduction)[5] | Bifunctional compounds with aromatic linkers generally perform well.[5] |
| Analog 5 | Aromatic | Strong (motility reduction, pair separation, shortened body)[5] | Active (motility reduction)[5] | Demonstrates a good correlation of activity between the two worm species. |
| Analog 9 | Aromatic | Strong (motility reduction, detachment of suckers)[5] | Not reported as active | Highlights potential species-specific differences in activity or uptake. |
| Analog 11 | Aromatic | Strong (motility reduction, pair separation)[5] | Not reported as active | Further emphasizes the importance of testing against multiple organisms. |
Note: The specific structures for these analogs can be found in the cited literature.
Experimental Protocol: Schistosoma mansoni Viability Assay
-
Parasite Culture:
-
Maintain adult S. mansoni pairs in a suitable culture medium (e.g., M199 medium supplemented with fetal calf serum and antibiotics) at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Dissolve test compounds in DMSO to create stock solutions.
-
Add the compounds to the culture medium at final concentrations of 10 µM and 20 µM. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).
-
Include a negative control (DMSO vehicle) and a positive control (e.g., Praziquantel).
-
-
Phenotypic Readout:
-
Observe the parasites under a microscope at multiple time points (e.g., 24, 72, and 168 hours).
-
Score for various vitality parameters, including:
-
Motility: Reduction in movement.
-
Pair Separation: Detachment of male and female worms.
-
Sucker Detachment: Inability to attach to the culture plate.
-
Morphological Changes: Body shortening or elongation, tegumental damage.
-
-
-
Data Analysis:
-
Qualitatively score the effects (e.g., weak, moderate, strong) for each parameter at each time point.
-
Compare the activity of the analogs to identify the most potent compounds and structure-activity relationships.
-
Part 3: Broader Context and Future Directions: Piperidines in Neuroscience
While the 3-chloro-piperidine scaffold has been predominantly explored for its covalent-binding properties, the broader piperidine class is a mainstay in the development of ligands for central nervous system (CNS) targets, particularly dopamine receptors. The dopamine receptor family (D1-D5) is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression[6].
-
Dopamine D2/D3 Receptor Ligands: Numerous N-phenylpiperazine and other piperidine analogs have been developed as selective ligands for the D2 and D3 receptor subtypes.[7][8] These receptors are key targets for antipsychotic medications and potential treatments for substance use disorders.
-
Dopamine D4 Receptor Agonists: 3-Aryl piperidine analogs have been identified as potent and efficacious agonists of the human dopamine D4 receptor, a target of interest for cognitive disorders.[9]
The extensive research into piperidine scaffolds for CNS targets provides a rich foundation of knowledge on structure-activity relationships for receptor affinity and selectivity. Future research could explore whether the 3-chloro-piperidine moiety can be incorporated into these CNS-targeted scaffolds, potentially as a tool for creating irreversible ligands for receptor mapping studies or as long-acting therapeutics.
Conclusion
This compound analogs represent a versatile and reactive class of compounds with demonstrated efficacy as DNA alkylating anticancer agents and emerging potential as anthelmintics. The key to their activity is the formation of a reactive aziridinium ion, a process that can be finely tuned through synthetic modifications to the piperidine ring and its substituents. Secondary and bis-3-chloropiperidines have shown particular promise, outperforming earlier tertiary and monomeric analogs in relevant biological assays.
The detailed protocols provided in this guide offer a validated starting point for researchers looking to evaluate novel analogs. By understanding the underlying mechanism, leveraging established assay methodologies, and drawing inspiration from the broader applications of the piperidine scaffold, the scientific community can continue to unlock the full therapeutic potential of this compelling chemical series.
References
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Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Available at: [Link]
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Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. Available at: [Link]
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Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues. Justus-Liebig-Universität Gießen. Available at: [Link]
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Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. Available at: [Link]
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Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... Wiley Online Library. Available at: [Link]
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Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. Royal Society of Chemistry. Available at: [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
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Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available at: [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
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(PDF) Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. Available at: [Link]
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Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... ResearchGate. Available at: [Link]
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Synthesis of 3‐chloropiperidines 1–4. a) NaBH(OAc)3, AcOH, dry CH2Cl2,... ResearchGate. Available at: [Link]
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Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PubMed Central. Available at: [Link]
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Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PubMed Central. Available at: [Link]
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Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to the Chiral Separation of 3-Chloro-piperidine Enantiomers
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The 3-chloropiperidine scaffold is a key building block in a variety of pharmacologically active compounds, where the chirality at the C3 position can profoundly influence binding affinity to biological targets and overall therapeutic efficacy. Consequently, the ability to resolve the enantiomers of 3-chloro-piperidine is a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of the primary methodologies for the chiral separation of 3-chloro-piperidine enantiomers: chiral chromatography, diastereomeric salt resolution, and enzymatic kinetic resolution. Drawing from established principles and experimental data on closely related piperidine derivatives, we will explore the technical nuances, advantages, and limitations of each approach, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable method for their needs.
The Critical Role of Chirality in 3-Substituted Piperidines
The piperidine ring is a prevalent motif in numerous natural products and synthetic drugs.[1] When substituted at the 3-position, as with 3-chloro-piperidine, a stereocenter is created, giving rise to a pair of enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit markedly different interactions with the chiral environment of the human body, such as receptors and enzymes. The U.S. Food and Drug Administration (FDA) mandates the characterization of individual stereoisomers in chiral drugs, underscoring the importance of robust enantioselective separation techniques.[2]
Comparative Analysis of Chiral Separation Techniques
The choice of a chiral separation method is often a balance of factors including speed, scalability, cost, and the specific chemical properties of the racemate. Below is a comparative overview of the three primary techniques for resolving racemic 3-chloro-piperidine.
| Parameter | Chiral Chromatography (SFC/HPLC) | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution |
| Principle | Differential interaction with a chiral stationary phase (CSP).[2] | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[3] | Stereoselective enzymatic transformation of one enantiomer, allowing for separation from the unreacted enantiomer.[4] |
| Speed | Fast (minutes per sample for analytical scale).[5] | Slow (hours to days for crystallization). | Moderate to slow (hours). |
| Scalability | Readily scalable from analytical to preparative scale.[6] | Well-suited for large-scale industrial production.[3] | Can be challenging to scale up due to enzyme cost and stability. |
| Development Time | Method development can be rapid with automated screening systems.[6] | Can be labor-intensive and require significant optimization of solvent and resolving agent. | Requires screening of various enzymes and reaction conditions. |
| Yield | High recovery of both enantiomers is possible. | Theoretical maximum yield of 50% for the desired enantiomer per resolution cycle. | Theoretical maximum yield of 50% for the unreacted enantiomer.[7] |
| "Green" Chemistry | SFC is considered "greener" due to the use of supercritical CO2.[6] | Often involves large volumes of organic solvents. | Generally considered a "green" technology due to the use of biodegradable catalysts (enzymes) under mild conditions. |
| Cost | High initial investment for equipment and chiral columns. | Lower equipment cost, but resolving agents can be expensive. | Enzyme cost can be high, but they can sometimes be recycled. |
In-Depth Methodologies and Experimental Protocols
Chiral Chromatography: The Gold Standard for Analytical Separation
Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is the most widely used technique for the analytical determination of enantiomeric purity and is also highly effective for preparative-scale separations. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[2] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are among the most successful and versatile for a wide range of chiral compounds, including piperidine derivatives.[8]
SFC is often favored over HPLC for chiral separations due to its higher efficiency, faster analysis times, and reduced use of organic solvents, making it a more environmentally friendly option.[5]
Workflow for Chiral Chromatography Method Development
Caption: Workflow for chiral SFC method development.
Protocol: Chiral SFC Separation of N-Boc-3-Chloropiperidine Enantiomers
Note: As 3-chloropiperidine itself is a secondary amine, derivatization with a protecting group such as tert-butyloxycarbonyl (Boc) is often performed to improve chromatographic behavior and prevent on-column interactions.
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system equipped with a UV detector and a back-pressure regulator.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol
-
-
Gradient: Isocratic elution with 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve N-Boc-3-chloropiperidine in Methanol to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Expected Outcome: Baseline separation of the two enantiomers of N-Boc-3-chloropiperidine. The elution order would need to be determined by running a standard of a known enantiomer.
Diastereomeric Salt Resolution: The Classical Approach for Bulk Separation
Diastereomeric salt resolution is a long-established and effective method for separating enantiomers on a large scale.[3] The principle involves reacting the racemic base (3-chloropiperidine) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol: Resolution of (±)-3-Chloropiperidine with (+)-Dibenzoyl-D-tartaric Acid
-
Salt Formation:
-
Dissolve racemic 3-chloropiperidine (1.0 eq) in a suitable solvent such as methanol at an elevated temperature.
-
Add a solution of (+)-dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.
-
The mother liquor is enriched in the other diastereomer.
-
-
Liberation of the Free Base:
-
Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane).
-
Add a base (e.g., 1 M NaOH) to neutralize the tartaric acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-chloropiperidine.
-
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral SFC or HPLC as described previously.
Enzymatic Kinetic Resolution: The Highly Selective Biocatalytic Approach
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.[4] For a racemic amine like 3-chloropiperidine, a common strategy is lipase-catalyzed acylation. The lipase will selectively acylate one enantiomer, leaving the other unreacted. The acylated product and the unreacted amine can then be easily separated due to their different chemical properties.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Chloropiperidine
-
Reaction Setup:
-
To a solution of racemic 3-chloropiperidine (1.0 eq) in an organic solvent (e.g., toluene), add an acyl donor such as ethyl acetate (excess).
-
Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).
-
-
Incubation:
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress of the reaction by taking aliquots and analyzing them by chiral chromatography.
-
Stop the reaction at approximately 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme (which can be washed and potentially reused).
-
Concentrate the filtrate. The resulting mixture contains the unreacted enantiomer of 3-chloropiperidine and the N-acylated enantiomer.
-
Separate the two compounds using standard column chromatography or a simple acid-base extraction.
-
-
Analysis: Determine the enantiomeric excess of the unreacted 3-chloropiperidine by chiral chromatography.
Conclusion
The chiral separation of 3-chloro-piperidine enantiomers is a critical task in the synthesis of enantiopure pharmaceuticals. This guide has provided a comparative overview of three powerful techniques: chiral chromatography, diastereomeric salt resolution, and enzymatic kinetic resolution.
-
Chiral chromatography (especially SFC) stands out for its speed and efficiency, making it the method of choice for analytical-scale enantiomeric purity determination and a strong candidate for preparative separations.
-
Diastereomeric salt resolution remains a robust and scalable method, particularly well-suited for large-scale industrial production where the 50% theoretical yield is economically viable.
-
Enzymatic kinetic resolution offers high selectivity under mild, environmentally friendly conditions, representing an excellent "green" chemistry approach, though scalability and enzyme cost can be considerations.
The optimal choice of method will depend on the specific requirements of the project, including the desired scale, purity, cost, and timeline. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to efficiently and effectively obtain the desired enantiomer of 3-chloro-piperidine for their drug discovery and development endeavors.
References
-
Stalcup, A. M. (2010). Chiral separations. Annual review of analytical chemistry, 3, 341–363. Available at: [Link]
- Chiral Drug Separation. (n.d.). In Encyclopedia of Chromatography.
-
France, S. P., et al. (2020). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 85(15), 9637–9648. Available at: [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Available at: [Link]
-
Poppe, L., et al. (2011). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Periodica Polytechnica Chemical Engineering, 55(1), 21-26. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705–723. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Technical Guide. Available at: [Link]
-
Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(9), 1673. Available at: [Link]
-
Ab Rashid, J. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 143-151. Available at: [Link]
-
Fogassy, E., et al. (2006). Crystallization-Based Separation of Enantiomers. In Handbook of Chiral Chemicals. Available at: [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available at: [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29727–29753. Available at: [Link]
-
Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(22), 5462. Available at: [Link]
-
de Gonzalo, G., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1621. Available at: [Link]
-
Puskás, A., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(20), 7114. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2016). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 130, 61-76. Available at: [Link]
-
De Klerck, K., et al. (2012). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1234, 73-82. Available at: [Link]
-
Patel, K., et al. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Research Square. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 94-100. Available at: [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. In Houben-Weyl Methods of Organic Chemistry, Vol. E 21a. Available at: [Link]
-
Felix, G. (2008). Alphabetic Index of enantiomeric drugs separated by SFC. Chirality, 20(5), 628-55. Available at: [Link]
-
Carraro, C., et al. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. Molecules, 24(4), 726. Available at: [Link]
-
Patterson, D., et al. (2019). Enantiomeric Analysis of Chiral Isotopomers via Microwave Three-Wave Mixing. The Journal of Physical Chemistry A, 123(14), 3194–3198. Available at: [Link]
-
Menke, J. M., & Trapp, O. (2024). Pronounced Self-Induced Diastereomeric Anisochronism in Anisidine Amino Acid Diamides. Chemistry, 30(37), e202400623. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fagg.be [fagg.be]
Safety Operating Guide
Comprehensive Disposal Guide: 3-Chloro-piperidine Hydrochloride
Executive Summary & Core Directive
3-Chloro-piperidine hydrochloride (C₅H₁₀ClN[1] · HCl) is a halogenated amine salt used frequently as a pharmaceutical intermediate. Its disposal requires strict adherence to halogenated waste protocols .[2][3]
The Golden Rule of Disposal:
Never dispose of this compound down the drain. Unlike simple inorganic salts, the chlorinated piperidine moiety poses environmental persistence risks and potential aquatic toxicity. It must be segregated into Halogenated Organic Waste streams.
Hazard Identification & Risk Assessment
Before handling waste, operators must understand the specific risks associated with this compound. It is not merely "chemical waste"; it is a corrosive and toxic agent.
Physicochemical Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 50564-59-5 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk during transfer. |
| Acidity (pH) | Acidic (in solution) | Corrosive. Incompatible with bases and cyanides. |
| Reactivity | Halogenated Amine | DO NOT MIX WITH BLEACH. Can form explosive/toxic N-chloroamines. |
| GHS Classification | Acute Tox. 3 (Oral); Skin Corr.[4] 1B | Requires full PPE (Gloves, Goggles, Lab Coat) during disposal. |
Pre-Disposal Segregation & Compatibility
Effective disposal starts with segregation. Mixing this compound with incompatible streams is the most common cause of waste container pressurization and accidents.
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Halogenated Solvents | Compatible | PREFERRED. Combine with DCM, Chloroform, etc. |
| Non-Halogenated Solvents | Conditional | Permissible, but increases disposal cost. Avoid if possible. |
| Aqueous Acidic | Compatible | Acceptable if dissolved in water/acid. |
| Aqueous Basic (pH > 8) | INCOMPATIBLE | DANGER. Liberates free base (volatile/toxic). Exothermic. |
| Oxidizers (Bleach/H₂O₂) | INCOMPATIBLE | CRITICAL RISK. Formation of unstable chloramines. |
Disposal Decision Logic (Workflow)
Use this logic gate to determine the correct disposal pathway for your specific waste type.
Figure 1: Operational decision tree for categorizing this compound waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicable for: Expired chemicals, spill cleanup debris, contaminated PPE.
-
Containment: Place the material in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness) or a wide-mouth HDPE jar.
-
Double Bagging: If using bags, double-bag to prevent puncture from crystalline shards or debris.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound, solid debris."
-
Hazards: Check "Toxic" and "Corrosive."[4]
-
-
Storage: Store in a closed container within a secondary containment tray until pickup.
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mother liquors, HPLC waste, stock solutions.
-
Selection: Choose the Halogenated Waste carboy (usually red or yellow tagged in most labs).
-
Compatibility Check: Ensure the carboy does not contain strong bases or oxidizers.[5]
-
Transfer: Use a funnel to prevent spills. Pour slowly to avoid splashing.
-
Logging: Record the volume and concentration on the waste log sheet attached to the carboy.
-
Note: Even if dissolved in water, if the organic content is >10%, it often defaults to the halogenated stream to ensure destruction via incineration.
-
Protocol C: Empty Containers
Applicable for: Original vendor bottles.
-
Triple Rinse: Rinse the bottle three times with a compatible solvent (water or methanol).
-
Rinsate Disposal: Do not pour rinsate down the sink. Collect it into the appropriate liquid waste container (Protocol B).
-
Defacing: Cross out the label and the CAS number. Write "EMPTY" clearly.
-
Disposal: Place the uncapped bottle in the glass recycling or trash, depending on local facility rules.
Emergency Spill Response
In the event of a spill during disposal, immediate action prevents exposure and contamination.[6]
Figure 2: Immediate spill response workflow.
Critical Spill Note: If the spill is large (>100g) or outside a fume hood, evacuate the area and contact your EHS emergency line immediately.
Regulatory Compliance & References
Compliance Checklist:
-
US EPA: Disposed of under 40 CFR 261 (Identification and Listing of Hazardous Waste). While not always explicitly P- or U-listed, it exhibits characteristics of toxicity and requires incineration.
-
RCRA Code: Typically coded as D002 (Corrosive) if pH < 2, or managed as non-specific halogenated waste.
-
European Waste Catalogue (EWC): Code 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).
References:
-
PubChem. (2025).[7] 3-Chloropiperidine Hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Temple University EHS. (2024). Halogenated Solvents in Laboratories Disposal Guide. [Link]
Sources
- 1. 50564-59-5|3-Chloropiperidine|BLD Pharm [bldpharm.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 3-Chloropiperidine | C5H10ClN | CID 424919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
